4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAMZTOKACCSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known identifiers with predicted properties and standardized experimental protocols for its characterization. The biological context is discussed in relation to the broader class of thienopyrimidines, which have shown potential as kinase inhibitors.
Core Physicochemical Properties
This compound is a fused heterocyclic system containing a thiophene ring fused to a pyrimidine ring, with an amino and a carboxylic acid functional group. These features are expected to govern its solubility, acidity, and potential for intermolecular interactions.
Quantitative Data Summary
The following table summarizes the key physicochemical identifiers and predicted properties for this compound. It is important to note that while the molecular formula and CAS number are confirmed, other values are based on computational predictions or data from closely related analogs and should be verified experimentally.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂S | [1][2] |
| Molecular Weight | 195.20 g/mol | [Calculated] |
| CAS Number | 1318242-98-6 | [1][2] |
| Predicted pKa | ~1.5 - 2.5 (for the carboxylic acid) | Based on a related chloro-derivative[3] |
| Predicted LogP | Not available | |
| Melting Point | Not available (Requires experimental determination) | |
| Aqueous Solubility | Likely low (Requires experimental determination) |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline compound is a crucial indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4]
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.
Solubility Determination
The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and biological testing.
Protocol for Aqueous and pH-Dependent Solubility: [5][6][7]
-
Preparation of Solvent Series: Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) and a panel of common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile).
-
Sample Addition: To a known volume of each solvent (e.g., 1 mL), add a pre-weighed amount of the compound.
-
Equilibration: The samples are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Quantification: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Solubility is expressed in units such as mg/mL or µg/mL.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is of primary interest.
Protocol (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the carboxylic acid groups have been neutralized.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number and types of protons in the molecule, as well as their chemical environment.
-
13C NMR: Provides information on the carbon skeleton of the molecule.
Protocol:
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Interpretation: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:
-
Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The presence of characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic ring vibrations are identified. For similar pyrimidine derivatives, characteristic absorption bands for NH₂ are observed around 3488 and 3374 cm⁻¹.[8]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.
-
Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Biological Context and Potential Signaling Pathways
While specific biological targets for this compound have not been extensively reported, the thienopyrimidine scaffold is a well-known pharmacophore in drug discovery. Derivatives of thieno[2,3-d]pyrimidines and related fused pyrimidines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.
Notably, thienopyrimidine derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4), both of which are implicated in cancer progression.[9][10]
Potential Kinase Inhibition Workflow
The following diagram illustrates a general workflow for investigating the potential kinase inhibitory activity of this compound.
Caption: A general workflow for assessing kinase inhibitory activity.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of related compounds, this compound could potentially inhibit signaling pathways regulated by kinases like VEGFR-2. Inhibition of VEGFR-2 would disrupt downstream signaling cascades involved in angiogenesis, a critical process for tumor growth and metastasis.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
This guide serves as a foundational resource for researchers interested in this compound. The provided protocols and contextual information are intended to facilitate further experimental investigation into its properties and potential therapeutic applications. Experimental verification of the predicted data is strongly encouraged.
References
- 1. Thieno[3,2-d]pyrimidine-7-carboxylic acid, 4-amino- (1 x 1 g) | Reagentia [reagentia.eu]
- 2. This compound - Cas No: 1318242-98-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. Buy 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | 875515-76-7 [smolecule.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. quora.com [quora.com]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminothieno[3,2-d]pyrimidine-7-carboxylic Acid: A Technical Overview of a Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid, identified by CAS number 1318242-98-6, is a heterocyclic organic compound featuring a fused thieno-pyrimidine core. While specific detailed research on this particular molecule is limited, its structural backbone, the thieno[3,2-d]pyrimidine scaffold, is a cornerstone in modern medicinal chemistry. This technical guide provides a comprehensive overview of the thieno[3,2-d]pyrimidine class of molecules, highlighting their synthesis, diverse biological activities, and therapeutic potential, thereby offering valuable context for researchers interested in this compound and its analogs.
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure
The thieno[3,2-d]pyrimidine core is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. This versatility has led to the development of numerous derivatives with potent activities in several key therapeutic areas.
Physicochemical Properties
While specific data for this compound is not extensively published, general characteristics of the scaffold can be inferred. The presence of the carboxylic acid and amino groups suggests potential for hydrogen bonding and acidic properties, which can be crucial for solubility and interaction with biological targets.
| Property | Value (for this compound) | Source |
| CAS Number | 1318242-98-6 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₅N₃O₂S | Chemical Supplier Catalogs |
| Molecular Weight | 195.20 g/mol | Chemical Supplier Catalogs |
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
A common synthetic route to thieno[3,2-d]pyrimidine derivatives starts from a substituted thiophene precursor. The following diagram illustrates a generalized synthetic pathway.
Experimental Protocol: A Representative Synthesis
The synthesis of thieno[3,2-d]pyrimidinones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. For instance, a 3-amino-thiophene-2-carboxylate can be reacted with a one-carbon source like formic acid or triethyl orthoformate under reflux conditions to yield the thieno[3,2-d]pyrimidinone core. Subsequent halogenation, typically with phosphorus oxychloride (POCl₃), affords a 4-chloro-thieno[3,2-d]pyrimidine intermediate. This intermediate is a versatile precursor for introducing various substituents at the 4-position via nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.[1]
Biological Activities and Therapeutic Targets
Thieno[3,2-d]pyrimidine derivatives have been extensively investigated for their potential as therapeutic agents. Their planar, heterocyclic structure allows them to interact with the active sites of numerous enzymes, particularly kinases.
Kinase Inhibition
Many thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.
-
Cyclin-Dependent Kinase 7 (CDK7) Inhibition: CDK7 is a key regulator of the cell cycle and transcription. Inhibitors of CDK7 are being explored as anti-cancer agents. Thieno[3,2-d]pyrimidine-based compounds have shown potent inhibitory activity against CDK7, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Sirtuin (SIRT) Inhibition
Sirtuins are a class of enzymes involved in various cellular processes, including aging, metabolism, and DNA repair. Pan-inhibitors of SIRT1, SIRT2, and SIRT3 with a thieno[3,2-d]pyrimidine-6-carboxamide scaffold have been discovered, demonstrating nanomolar potency.[4] These inhibitors are valuable tools for studying the biological roles of sirtuins and may have therapeutic applications in cancer and other diseases.[5][6]
Tubulin Polymerization Inhibition
The thieno[3,2-d]pyrimidine scaffold has also been incorporated into molecules that inhibit tubulin polymerization, a validated strategy in cancer chemotherapy.[7] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death in cancer cells.
Other Biological Activities
Derivatives of thieno[3,2-d]pyrimidine have also shown promise as:
-
Antiplasmodial agents for the treatment of malaria.[8]
-
Antimicrobial agents .[9]
-
Inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for potential applications in osteoporosis.[10]
Quantitative Data for Representative Thieno[3,2-d]pyrimidine Derivatives
The following table summarizes some of the reported biological activities for various thieno[3,2-d]pyrimidine derivatives to illustrate the potency of this scaffold.
| Compound Class | Target | Assay | IC₅₀ / Activity | Reference |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Enzymatic Assay | 3.6 nM, 2.7 nM, 4.0 nM | [4] |
| Thieno[3,2-d]pyrimidine derivatives | CDK7 | Enzymatic Assay | Potent inhibition | [11] |
| Diaryl urea-containing thieno[3,2-d]pyrimidines | H460, HT-29, MKN-45, MDA-MB-231 cell lines | Cell Proliferation Assay | 0.081 µM, 0.058 µM, 0.18 µM, 0.23 µM | [12] |
| Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives | EGFRL858R/T790M | Kinase Inhibitory Assay | 13 nM | [13] |
Experimental Protocols in Biological Evaluation
The biological evaluation of thieno[3,2-d]pyrimidine derivatives typically involves a series of in vitro and in vivo assays.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of a compound on a specific kinase.
Representative Protocol (for CDK7):
-
Recombinant human CDK7/Cyclin H/MAT1 complex is incubated with a peptide substrate and ATP.
-
The thieno[3,2-d]pyrimidine derivative is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
IC₅₀ values are calculated from the dose-response curves.
Cell-Based Assays
Objective: To assess the effect of a compound on cancer cell proliferation and viability.
Representative Protocol (MTT Assay):
-
Cancer cell lines (e.g., H460, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the thieno[3,2-d]pyrimidine derivative for a set period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to formazan, which has a purple color.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[12]
Conclusion
While specific data on this compound (CAS 1318242-98-6) remains to be published in peer-reviewed literature, the thieno[3,2-d]pyrimidine scaffold it belongs to is a highly valued core in drug discovery. The extensive research into its derivatives has demonstrated their potential to modulate the activity of a wide array of important biological targets, particularly protein kinases. For researchers and drug development professionals, this compound represents a promising starting point or intermediate for the synthesis of novel therapeutic agents. Further investigation into this specific molecule and its analogs is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]
- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Thieno[3,2-d]pyrimidine Derivatives: A Technical Overview
The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system isosteric to the natural purine bases, has emerged as a privileged structure in medicinal chemistry. Its unique chemical architecture allows for diverse substitutions, leading to a broad spectrum of biological activities.[1][2] Derivatives of this core structure have been extensively investigated and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents, making them a focal point for modern drug discovery and development.[1][2] This guide provides a detailed examination of the multifaceted biological activities of thieno[3,2-d]pyrimidine derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thieno[3,2-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines.[3][4][5] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are fundamental to cancer cell growth, survival, and metastasis.
Kinase Inhibition
A primary mechanism behind the anticancer effects of these derivatives is the inhibition of various protein kinases, which are crucial regulators of cellular signaling.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical cascade that governs cell proliferation, growth, and survival, and its overactivation is a common feature in many cancers.[6] Several thieno[3,2-d]pyrimidine derivatives have been designed as potent PI3K inhibitors.[6][7] For instance, specific derivatives have shown high inhibitory activity against the PI3Kα isoform.[7] Furthermore, bifunctional inhibitors targeting both PI3Kδ and the Bromodomain and Extra-Terminal (BET) proteins have been developed, showing synergistic effects in treating aggressive lymphomas like Diffuse Large B-cell Lymphoma (DLBCL).[8][9]
-
Cyclin-Dependent Kinases (CDKs): By targeting CDKs, certain thieno[3,2-d]pyrimidine compounds can disrupt the cell cycle process, leading to the inhibition of tumor cell proliferation.[3] Molecular docking studies have supported the potential of these molecules to bind to and inhibit CDKs.[3]
-
Janus Kinase 3 (JAK3): JAK3 is a promising therapeutic target for B-cell lymphoma. Thieno[3,2-d]pyrimidines bearing an acrylamide group have been synthesized as potent covalent JAK3 inhibitors, inducing apoptosis in lymphoma cells and blocking the JAK3-STAT3 signaling cascade.[10]
-
Enhancer of Zeste Homolog 2 (EZH2): As EZH2 inhibitors, derivatives have been developed based on structural modifications of the known drug tazemetostat. These compounds exhibit significant antitumor activity against lymphoma and leukemia cell lines.[4]
Quantitative Antiproliferative and Kinase Inhibition Data
The following tables summarize the in vitro activity of selected thieno[3,2-d]pyrimidine derivatives against various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6e | HeLa | Cervical Carcinoma | ~Comparable to Doxorubicin | [3] |
| 6e | HT-29 | Colon Carcinoma | ~Comparable to Doxorubicin | [3] |
| 12e | SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.55 | [4] |
| 12e | WSU-DLCL-2 | Diffuse Large B-cell Lymphoma | 0.95 | [4] |
| 12e | K562 | Chronic Myeloid Leukemia | 1.68 | [4] |
| 10b | SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.091 | [8] |
| 10b | SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.061 | [8] |
| 9a | B lymphoma cells | B-cell Lymphoma | Potent Activity | [10] |
| 1 & 2 | L1210 | Leukemia | Potent Activity | [2] |
Table 2: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference |
| 10b | PI3Kδ | 112 | [8][9] |
| 10b | BRD4-BD1 | 19 | [8][9] |
| HY3 | RIPK2 | 11 | [11] |
| 9a | JAK3 | 1.9 | [10] |
| 9g | JAK3 | 1.8 | [10] |
Visualizing the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key target for many thieno[3,2-d]pyrimidine-based anticancer agents.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.
Antimicrobial Activity
The structural analogy of the thieno[3,2-d]pyrimidine scaffold to purine bases also makes it a promising framework for developing novel antimicrobial agents to combat drug-resistant pathogens.[1][12]
Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][12] One of the identified mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[12] Molecular docking studies have shown that these compounds can fit into the ATP-binding pocket of the DNA gyrase B subunit, with key interactions involving residues like THR165 and ASN46.[12]
Table 3: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target/Organism | Activity Metric | Value | Reference |
| S5 | DNA Gyrase B | Binding Affinity | -8.2 kcal/mol | [12] |
| S8 | DNA Gyrase B | Binding Affinity | -8.2 kcal/mol | [12] |
| S9 | DNA Gyrase B | Binding Affinity | -8.1 kcal/mol | [12] |
| 1 & 2 | Cryptococcus neoformans | MIC | Selective Inhibition | [2] |
Visualizing an Antimicrobial Screening Workflow
A typical workflow for screening new compounds for antimicrobial activity is outlined below.
Caption: General workflow for the identification of lead antimicrobial thieno[3,2-d]pyrimidine compounds.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and thieno[3,2-d]pyrimidine derivatives have been explored as potential anti-inflammatory agents.[11] A notable target in this area is the Receptor-Interacting Protein Kinase 2 (RIPK2), which plays a role in inflammatory signaling.[11] A recently developed derivative, HY3, was identified as a potent RIPK2 inhibitor with an IC50 of 11 nM.[11] In preclinical models, this compound demonstrated significant anti-inflammatory and hepatoprotective effects, highlighting its potential for treating conditions like acute liver injury.[11]
Other Biological Activities
The therapeutic potential of this scaffold extends to other areas:
-
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition: This enzyme is involved in steroid metabolism, and its inhibition is a potential strategy for treating osteoporosis. Conformationally restricted thieno[3,2-d]pyrimidinones have been synthesized and identified as moderately active 17β-HSD2 inhibitors.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological findings.
Antiproliferative MTT Assay
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The synthesized thieno[3,2-d]pyrimidine derivatives are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.[4]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each reaction well contains the purified kinase (e.g., PI3Kδ, JAK3), the substrate (a specific peptide or protein), and ATP at its Km concentration.[8]
-
Inhibitor Addition: The thieno[3,2-d]pyrimidine test compound is added at various concentrations. Control wells contain DMSO instead of the inhibitor.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a set period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or more commonly, using luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP consumed.
-
Data Analysis: The kinase activity is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Molecular Docking Protocol
Computational docking is used to predict the binding mode and affinity of a ligand to its protein target.
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., DNA gyrase, PDB ID: 1AJ6) is obtained from the Protein Data Bank.[12] Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 2D structure of the thieno[3,2-d]pyrimidine derivative is drawn and converted to a 3D structure. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the defined binding site of the protein. The program samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest energy score is typically considered the most likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are then analyzed.[12]
Conclusion
The thieno[3,2-d]pyrimidine scaffold is a versatile and highly valuable core in the field of drug discovery. The derivatives synthesized from this framework have shown a remarkable range of potent biological activities, particularly as anticancer, antimicrobial, and anti-inflammatory agents. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity against various biological targets. Future research focusing on optimizing the pharmacokinetic properties and further elucidating the structure-activity relationships of these compounds will be crucial for translating their therapeutic promise into clinical applications.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. theaspd.com [theaspd.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Chromatographic Profiling of Thieno[3,2-d]pyrimidine Derivatives: A Technical Guide for Researchers
Disclaimer: As of December 2025, publicly available, specific, and verifiable spectroscopic and chromatographic data (NMR, LC-MS, HPLC) for 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid (CAS: 1318242-98-6) is limited. This guide has been compiled to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected spectroscopic characteristics and analytical methodologies for this class of compounds. The data presented herein is based on closely related thieno[3,2-d]pyrimidine analogues and should be considered as a reference for analytical method development and structural elucidation.
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, often explored for its potential as a kinase inhibitor and in other therapeutic areas.[1][2] Proper structural characterization using modern analytical techniques is paramount for the advancement of research and development involving these compounds. This document outlines the typical spectroscopic and chromatographic data, along with detailed experimental protocols, relevant to the structural analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For thieno[3,2-d]pyrimidine derivatives, ¹H and ¹³C NMR provide critical information about the molecular structure.
1.1. Representative ¹H and ¹³C NMR Data for Thieno[3,2-d]pyrimidine Analogues
The following tables summarize representative NMR data for compounds with the thieno[3,2-d]pyrimidine core. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Representative ¹H NMR Data for Substituted Thieno[3,2-d]pyrimidines
| Compound Name | Solvent | ¹H NMR (ppm) |
| 6-(3,5-Dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [1] | DMSO-d₆ | 11.65 (s, 1H), 11.26 (s, 1H), 7.24 (s, 1H), 6.84 (s, 2H), 6.61 (s, 1H), 3.82 (s, 6H) |
| 5,6,7,8-Tetrahydro-3H-benzo[3][4]thieno[2,3-d]pyrimidin-4-one [5] | DMSO-d₆ | 12.29 (1H, br. s, NH), 7.99 (1H, s, H-2), 2.85-2.87 (2H, m, CH₂ at C-8), 2.71-2.74 (2H, m, CH₂ at C-5), 1.73-1.79 (4H, m, 2CH₂ at C-6, C-7) |
Table 2: Representative ¹³C NMR Data for Substituted Thieno[3,2-d]pyrimidines
| Compound Name | Solvent | ¹³C NMR (ppm) |
| 6-(3,5-Dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [1] | DMSO-d₆ | 161.0, 158.8, 157.7, 151.5, 146.6, 134.0, 113.5, 110.0, 104.2, 101.5, 55.5 |
| N-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydro[6] benzothieno[2,3-d]pyrimidine-4-carboxamide [7] | DMSO | 168.4, 164.5, 157.0, 151.5, 139.4, 138.8, 133.7, 126.2, 119.7, 111.1, 110.4, 103.3, 25.4, 24.1, 23.6, 22.2, 21.6 |
1.2. Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of thieno[3,2-d]pyrimidine derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[7][8]
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-90 degrees
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Proton decoupling is typically applied to simplify the spectrum.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for determining the molecular weight and purity of a compound.
2.1. Representative LC-MS Data for Thieno[3,2-d]pyrimidine Analogues
Table 3: Representative Mass Spectrometry Data for Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | Ionization Mode | m/z [M+H]⁺ |
| N-(pyridin-2-yl)-5,6,7,8-tetrahydro[6]benzothieno[2,3-d]pyrimidine-4-carboxamide | ESI | 311.0 |
| N-(4-methylpyridin-2-yl)-5,6,7,8-tetrahydro[6] benzothieno[2,3-d]pyrimidine-4-carboxamide [7] | ES+ | 325.0 |
| 6-(3,5-Dimethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [1] | ESI | 305.1 |
2.2. Experimental Protocol for LC-MS
A typical LC-MS protocol for the analysis of thieno[3,2-d]pyrimidine derivatives is provided below.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is typical.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this class of compounds, typically in positive ion mode.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.
-
Data Acquisition: Data is acquired in full scan mode to determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used for the purification and purity assessment of synthesized compounds.
3.1. Experimental Protocol for HPLC
For purity analysis of thieno[3,2-d]pyrimidine derivatives, the following HPLC conditions are representative.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.5-1 mg/mL.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically employed.
-
Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA), is used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Purity Determination: The purity is determined by the peak area percentage of the main component in the chromatogram.
-
Conclusion
References
- 1. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-thieno[3,2-d]pyrimidine-7-carboxylic acid [6-chloro-2-fluoro-3-(3-fluoro-propane-1-sulfonylamino)-phenyl]-amide | C16H14ClF2N5O3S2 | CID 57343225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. acgpubs.org [acgpubs.org]
Thienopyrimidines: A Comprehensive Technical Guide to Their Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrimidines, heterocyclic compounds containing a fused thiophene and pyrimidine ring system, have emerged as a privileged scaffold in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the key therapeutic targets of thienopyrimidines, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate further research and drug development in this promising area.
Protein Kinase Inhibition: A Dominant Anticancer Mechanism
Thienopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][3][4][5] Their ability to compete with ATP for the kinase binding site makes them attractive candidates for anticancer drug development.[2]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its overexpression or mutation is a hallmark of several cancers.[6][7] Thienopyrimidines have been shown to effectively inhibit EGFR signaling.
Quantitative Data: EGFR Inhibition
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5f | MCF-7 | 0.08 | Erlotinib | 0.14 |
| Doxorubicin | 0.37 | |||
| 22a-h | PC3 | 0.1 - 0.79 | Erlotinib | - |
Table 1: Inhibitory activity of selected thienopyrimidine derivatives against EGFR-expressing cancer cell lines.[3][6]
Experimental Protocol: EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a typical HTRF assay to determine the inhibitory activity of thienopyrimidine compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Biotinylated peptide substrate (e.g., Biotin-poly-GT)
-
ATP
-
HTRF KinEASE™ STK S1, S2, or S3 kit (containing Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.0005% Tween-20, 1 mM DTT, 10 mM MgCl₂)
-
Thienopyrimidine compounds dissolved in DMSO
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thienopyrimidine compounds in assay buffer with a final DMSO concentration not exceeding 1%.
-
Enzymatic Reaction:
-
Add 2 µL of the diluted compound or vehicle (for control wells) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear reaction kinetics.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF detection mix (Eu3+-cryptate antibody and XL665-streptavidin in detection buffer containing EDTA).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: EGFR
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a core scaffold in the development of various therapeutic agents, particularly kinase inhibitors. Understanding its physicochemical properties, such as solubility and stability, is paramount for its effective development, formulation, and biological application. This guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and discusses its relevance in key cell signaling pathways. While specific experimental data for this exact molecule is scarce in public literature, this guide consolidates information on closely related analogs and provides the necessary methodological framework for its comprehensive characterization.
Physicochemical Properties
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, we can infer its properties based on its structure and data from analogous compounds. The molecule possesses both acidic (carboxylic acid) and basic (amino group, pyrimidine nitrogens) functionalities, suggesting a complex, pH-dependent solubility profile.
Table 1: Physicochemical Characteristics of this compound and Related Analogs
| Property | This compound | 4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid[1] | 4-Aminothieno[3,2-d]pyrimidine[2][3] |
| CAS Number | 1318242-98-6 | 1269667-57-3 | 16285-74-8 |
| Molecular Formula | C₇H₅N₃O₂S | C₇H₃ClN₂O₂S | C₆H₅N₃S |
| Molecular Weight | 195.19 g/mol | 214.62 g/mol | 151.19 g/mol |
| Predicted pKa (Acidic) | ~3-4 (Carboxylic Acid) | ~1.5-2.5 (Carboxylic Acid, for a related chloro-analog)[4] | N/A |
| Predicted pKa (Basic) | ~2-3 (Pyrimidine Nitrogens), ~4-5 (Amino Group) | N/A | ~5.4 (Predicted)[2] |
| Predicted LogP | ~1.0 - 1.5 | ~1.8 | ~1.2 |
| Appearance | Solid (Predicted) | Solid | Off-white to white solid[3] |
Note: Predicted values are estimations from chemical software and may differ from experimental values.
Solubility Profile
The aqueous solubility of thienopyrimidine derivatives is often a challenge in drug development.[5] The presence of the fused aromatic ring system contributes to the compound's hydrophobicity. However, the carboxylic acid and amino groups provide opportunities for salt formation to enhance solubility.
Aqueous Solubility
-
In acidic solutions (pH < 2): The amino group and pyrimidine nitrogens will be protonated, forming a cationic species. Solubility might be slightly enhanced compared to neutral pH.
-
In neutral solutions (pH ~ 7): The molecule will exist predominantly as a zwitterion, which often corresponds to the point of minimum solubility.
-
In basic solutions (pH > 8): The carboxylic acid will be deprotonated, forming an anionic carboxylate salt, which is expected to be significantly more soluble in water.[6]
Organic Solvent Solubility
Based on general chemical principles and data for similar heterocyclic compounds, solubility is expected to be higher in polar aprotic solvents.
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Low (pH-dependent) | Zwitterionic nature at neutral pH, aromatic core. |
| DMSO | High | Polar aprotic solvent, effective for many drug-like molecules. |
| DMF | High | Polar aprotic solvent. |
| Methanol/Ethanol | Moderate | Polar protic solvents; hydrogen bonding capability. |
| Acetonitrile | Slight to Moderate | Polar aprotic solvent. |
| DCM/Chloroform | Low | Low polarity. |
| Hexanes/Toluene | Very Low | Non-polar solvents. |
Stability Profile
The stability of this compound is critical for its shelf-life, formulation, and in vivo performance. Potential degradation pathways include hydrolysis, oxidation, and photolysis.
-
Hydrolytic Stability: The pyrimidine ring contains lactam (amide) functionality which could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidative Stability: The thiophene ring is electron-rich and can be susceptible to oxidation, potentially forming sulfoxides or sulfones, which would significantly alter the molecule's properties.
-
Photostability: Fused aromatic systems can absorb UV radiation, which may lead to photodegradation. Encapsulation or formulation with light-protecting excipients may be necessary to improve the stability of bioactive compounds.[7]
Experimental Protocols
To obtain definitive data, the following experimental protocols are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[8]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0) and various organic solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analysis: Construct a calibration curve from standards of known concentrations to calculate the solubility in each medium (e.g., in µg/mL or µM).
Stability-Indicating HPLC Method Development and Forced Degradation
A stability-indicating method is crucial to separate the intact drug from any potential degradation products.[6][11][12][13]
Methodology:
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows good peak shape and retention for the parent compound. Mobile phase composition (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) and gradient elution should be optimized.
-
Forced Degradation Studies: Subject the compound (in solid state and in solution) to stress conditions to intentionally induce degradation.[14]
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C for 24-48 hours.
-
Oxidation: 3-30% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Stress: Dry heat (e.g., 80-100°C) for 48-72 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure co-elution is not occurring.
Biological Context: Kinase Inhibition and Signaling Pathways
Thienopyrimidine scaffolds are bioisosteres of purines and are frequently utilized in the design of kinase inhibitors for cancer therapy.[15][16] These inhibitors typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways that drive cell proliferation, survival, and angiogenesis.
Recent studies have also revealed that some kinase inhibitors can induce the degradation of their target proteins, adding another layer to their mechanism of action.[11][13][17][18] This dual action of inhibition and degradation could lead to more profound and durable therapeutic effects.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical driver in many epithelial cancers.[19][20][21] Thienopyrimidine derivatives can inhibit EGFR, blocking downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is essential for angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[9][22][23][24][25] Inhibiting VEGFR blocks this process, effectively starving the tumor.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, metabolism, and survival and is frequently hyperactivated in cancer.[8][10][26] Thienopyrimidines have been developed as potent inhibitors of PI3K.
Conclusion
This compound represents a valuable scaffold for the development of targeted therapies. While direct experimental data on its solubility and stability are not widely published, its structural features suggest pH-dependent aqueous solubility and potential for degradation via hydrolysis and oxidation. This guide provides the necessary framework and detailed experimental protocols for researchers to thoroughly characterize these critical properties. A comprehensive understanding of its physicochemical profile is essential to unlock its full therapeutic potential as a kinase inhibitor and to develop it into a viable clinical candidate.
References
- 1. THIENO[3,2-D]PYRIMIDIN-4-AMINE CAS#: 16285-74-8 [amp.chemicalbook.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 7. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. From inhibition to destruction – kinase drugs found to trigger protein degradation | EurekAlert! [eurekalert.org]
- 10. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medium.com [medium.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a promising heterocyclic structure in the development of novel anticancer agents due to its structural similarity to purines, allowing it to interact with various biological targets implicated in cancer progression. This document provides detailed application notes and experimental protocols for the investigation of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid and its derivatives in cancer cell lines. The information presented herein is synthesized from studies on closely related thienopyrimidine compounds and serves as a comprehensive guide for researchers. It is crucial to note that specific experimental conditions and observed effects should be validated for this compound.
Anticipated Applications in Cancer Research
Based on the activities of structurally related compounds, this compound is anticipated to be a valuable tool for:
-
Screening for anticancer activity against a panel of cancer cell lines.
-
Investigating the mechanism of action , including the inhibition of specific kinases and effects on signaling pathways.
-
Studying the induction of apoptosis, cell cycle arrest, and other forms of cell death .
-
Serving as a lead compound for the development of more potent and selective anticancer drugs .
Data Presentation: Antiproliferative Activity of Thienopyrimidine Derivatives
The following tables summarize the reported in vitro anticancer activities of various 4-amino-thienopyrimidine derivatives against several human cancer cell lines. This data provides a reference for the potential efficacy of this compound.
Table 1: IC50 Values of Selected 4-Amino-Thieno[2,3-d]pyrimidine Derivatives against Breast Cancer Cell Lines
| Compound ID | Modification | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Selectivity Index (SI) vs. MCF-10A (Normal Breast Epithelial Cells) |
| Compound 2 | 2-substituted 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | 0.013[1][2][3] | 0.056[1] | 15.8[1] |
| Compound 3 | 2-substituted 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | 0.25[1] | - | 19.3[1][2][3] |
| Thienopyrimidine 3 | 2-alkyl-4-amino-thieno[2,3-d]pyrimidine | 0.045[4] | - | - |
| Thienopyrimidine 4 | 2-ethyl-4-amino-thieno[2,3-d]pyrimidine | 0.11[4] | 0.24[4] | Higher selectivity to MCF-7[4] |
| Ester 2 | 2-alkyl-4-amino-thieno[2,3-d]pyrimidine | - | 0.16[4] | - |
Table 2: IC50 Values of Thieno[2,3-d]pyrimidine Derivative 6j against Various Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon | 0.6 - 1.2 |
| HCT15 | Colon | 0.6 - 1.2 |
| LN-229 | Brain | 0.6 - 1.2 |
| GBM-10 | Brain | 0.6 - 1.2 |
| A2780 | Ovarian | 0.6 - 1.2 |
| OV2008 | Ovarian | 0.6 - 1.2 |
| CHO | Normal Epithelial | 14 ± 1.3 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is a standard method to assess the effect of a compound on cell viability.[6][7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Data Acquisition:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vitro Antiplasmodial Activity Screening of Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro screening of thienopyrimidine derivatives for their antiplasmodial activity. Thienopyrimidines have emerged as a versatile and promising scaffold in the search for new antimalarial agents, demonstrating activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, as well as against various life cycle stages of the parasite.[1][2][3][4]
Data Presentation: Antiplasmodial Activity and Cytotoxicity of Thienopyrimidine Derivatives
The following tables summarize the in vitro antiplasmodial activity (IC₅₀/EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of various thienopyrimidine derivatives against Plasmodium species and mammalian cell lines.
Table 1: Activity of Thieno[3,2-d]pyrimidinone Derivatives against P. falciparum
| Compound | P. falciparum Strain | IC₅₀ / EC₅₀ (nM) | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Gamhepathiopine (M1) | P. falciparum (Erythrocytic) | 45 | HepG2 | >50 | >1111 | [2] |
| P. falciparum (Liver) | 450 | HepG2 | >50 | >111 | [2] | |
| Artemisinin-Resistant | 227 | - | - | - | [2] | |
| Lead Compound (57j) | P. falciparum K1 | 35 | CHO | 15-50 | >428 | [1][4] |
| P. yoelii (Liver) | 35 | HepG2 | 15-50 | >428 | [1][4] | |
| Chloro-analogue of Gamhepathiopine (5) | P. falciparum K1 | - | HepG2 | Moderate | - | [5][6] |
| P. berghei (Hepatic) | ~15 µM | HepG2 | Moderate | - | [5] | |
| Compound 58s | P. falciparum K1 & NF54 | Strong Activity | CHO, Vero | 2.17-4.30 | - | [4] |
| Compound 58t | P. falciparum K1 & NF54 | Strong Activity | CHO, Vero | 2.17-4.30 | - | [4] |
IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀ / IC₅₀.
Table 2: Activity of Tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidine Derivatives against P. falciparum
| Compound | P. falciparum Strain | IC₅₀ (µM) | Cell Line | Cytotoxicity | Selectivity Index (SI) | Reference |
| F1 - F16 (Series) | W2 (Chloroquine-Resistant) | 0.74 - 6.40 | A549, HeLa | Non-cytotoxic | Significant | [3][8] |
| F4 | W2 (Chloroquine-Resistant) | 0.75 | A549, HeLa | Non-cytotoxic | Significant | [3][8] |
| F16 | W2 (Chloroquine-Resistant) | 0.74 | A549, HeLa | Non-cytotoxic | Significant | [3][8] |
| Chloroquine (Reference) | W2 (Chloroquine-Resistant) | 0.17 | - | - | - | [3] |
IC₅₀: Half-maximal inhibitory concentration. The W2 strain is chloroquine-resistant.[3][8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from standard practices reported in the cited literature.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of P. falciparum. It relies on the fluorescence of SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.[9]
Materials:
-
P. falciparum culture (e.g., NF54, K1, W2 strains)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
96-well microplates
-
Test compounds (thienopyrimidines) dissolved in DMSO
-
Artemisinin or Chloroquine (positive control)
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize the parasite culture to the ring stage.
-
Plate Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate. Include wells for positive control (e.g., chloroquine) and negative control (no compound).
-
Assay Initiation: Add synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I dye to each well.
-
Fluorescence Measurement: Incubate the plates in the dark for 1 hour at room temperature. Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the negative control. Determine the IC₅₀ values by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the viability of mammalian cells after exposure to the test compounds, providing the 50% cytotoxic concentration (CC₅₀). It measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[9][10]
Materials:
-
Mammalian cell line (e.g., HepG2, CHO, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., cisplatin) and a negative control (vehicle only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the CC₅₀ values by plotting viability against the log of the compound concentration. The selectivity index (SI) can then be calculated as the ratio of CC₅₀ to IC₅₀.[10][11]
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for thienopyrimidine-based antimalarials.
References
- 1. Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Open Source Malaria: Potent Aminothienopyrimidine-based Antiplasmodium Agents with Novel Mechanism of Action and Cross-Screening Potential Against Multiple Pathogens - UCL Discovery [discovery.ucl.ac.uk]
- 8. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassay-Guided Isolation of Antiplasmodial Compounds from Hypericum lanceolatum Lam. (Hypericaceae) and Their Cytotoxicity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antiplasmodial Activity and Cytotoxicity of Extracts of Selected Medicinal Plants Used by Traditional Healers of Western Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Thieno[3,2-d]pyrimidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines, which allows it to interact with a wide range of biological targets. This has led to the development of numerous derivatives with potent activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the functionalization of the thieno[3,2-d]pyrimidine scaffold, aimed at facilitating the discovery of novel therapeutic agents.
Application Notes
The strategic functionalization of the thieno[3,2-d]pyrimidine scaffold is crucial for modulating its pharmacological profile. Key positions for modification include the C2, C4, C6, and C7 positions, each offering a unique vector for altering potency, selectivity, and pharmacokinetic properties. Common functionalization strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are extensively used to introduce aryl, heteroaryl, and amino substituents, respectively. These reactions are instrumental in exploring the structure-activity relationships (SAR) of various derivatives. For instance, Suzuki-Miyaura coupling has been employed to synthesize inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2)[1].
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms, often introduced at the C4 position, are susceptible to SNAr with various nucleophiles such as amines, alcohols, and thiols. This approach has been successfully used to generate libraries of 4-substituted thieno[3,2-d]pyrimidines with antiplasmodial activity[2].
-
Direct C-H Arylation: This modern synthetic method allows for the direct introduction of aryl groups at the C2 and C3 positions of the thiophene ring, offering a more atom-economical approach compared to traditional cross-coupling reactions[3].
-
Cyclization Reactions: The core scaffold itself is often constructed through cyclization of functionalized thiophene precursors. For example, 3-aminothiophene-2-carboxamides can be cyclized with various reagents to form the thieno[3,2-d]pyrimidin-4-one ring system[1][4].
The biological applications of functionalized thieno[3,2-d]pyrimidines are diverse. They have been identified as potent inhibitors of various kinases, including cyclin-dependent kinase 7 (CDK7) and phosphoinositide 3-kinase delta (PI3Kδ), which are key targets in oncology.[5][6] Furthermore, derivatives of this scaffold have shown promise as sirtuin (SIRT1/2/3) inhibitors, tubulin polymerization inhibitors, and antiplasmodial agents.[2][7][8]
Quantitative Data Summary
The following tables summarize the biological activities of representative functionalized thieno[3,2-d]pyrimidine derivatives.
Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| 10b | PI3Kδ | 112 ± 8 | SU-DHL-4 | 0.25 | [5] |
| BRD4-BD1 | 19 ± 1 | SU-DHL-6 | 0.5 | [5] | |
| 20 | CDK7 | <10 | MDA-MB-453 | 0.05 | [6] |
Table 2: Sirtuin Inhibitory Activity of Thieno[3,2-d]pyrimidine-6-carboxamides
| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) | Reference |
| 11c | 3.6 | 2.7 | 4.0 | [7] |
| 28 | 5.2 | 3.1 | 6.5 | [7] |
| 31 | 4.8 | 2.9 | 5.7 | [7] |
Table 3: Antiplasmodial and Cytotoxic Activity of 4-Substituted Thieno[3,2-d]pyrimidines
| Compound | P. falciparum (K1 strain) EC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI) | Reference |
| M1 | 0.02 | >25 | >1250 | [9] |
| 1g | 0.04 | >25 | >625 | [9] |
Table 4: h-NTPDase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |
| 3j | 0.62 ± 0.02 | - | - | - | [10] |
| 4d | - | 0.33 ± 0.09 | - | - | [10] |
| 4c | - | - | 0.13 ± 0.06 | - | [10] |
| 3b | - | - | - | 0.32 ± 0.10 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4-ones via Cyclization
This protocol describes the synthesis of a thieno[3,2-d]pyrimidin-4-one derivative, a common precursor for further functionalization. The synthesis starts from methyl 3-amino-5-arylthiophene-2-carboxylate.[1]
Materials:
-
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate
-
Formic acid
-
Microwave reactor
Procedure:
-
A mixture of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate and formic acid is subjected to microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by filtration and washed with a suitable solvent (e.g., diethyl ether) to afford the corresponding thieno[3,2-d]pyrimidin-4-one.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation
This protocol details the introduction of an aryl group at the C6 position of the thieno[3,2-d]pyrimidine scaffold.[1]
Materials:
-
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 6-bromothieno[3,2-d]pyrimidin-4(3H)-one, the arylboronic acid, palladium catalyst, and base.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
The solvent is added, and the reaction mixture is heated to reflux.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled, and the organic layer is extracted, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the C6-arylated thieno[3,2-d]pyrimidine.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C4 Position
This protocol describes the substitution of a chlorine atom at the C4 position with an amine.[2]
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine derivative
-
Primary or secondary amine
-
Base (e.g., triethylamine)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the 4-chloro-thieno[3,2-d]pyrimidine derivative in the solvent in a reaction flask.
-
Add the amine and the base to the reaction mixture.
-
The mixture is heated to reflux and stirred for the required duration.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to obtain the 4-amino-thieno[3,2-d]pyrimidine derivative.
Visualizations
Signaling Pathway Diagram
Caption: Dual inhibition of PI3K and BET signaling pathways by a thieno[3,2-d]pyrimidine derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and functionalization of the thieno[3,2-d]pyrimidine scaffold.
Logical Relationship Diagram
Caption: Structure-Activity Relationship (SAR) logic for thieno[3,2-d]pyrimidine functionalization.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines | MDPI [mdpi.com]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 10. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic Acid in Kinase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. This document provides detailed application notes and protocols for the study of 4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid and its derivatives as potential kinase inhibitors. While specific inhibitory data for this compound is not extensively available in public literature, the broader family of 4-aminothienopyrimidines has demonstrated significant activity against a range of important oncology and inflammatory targets. These notes are intended to guide researchers in the evaluation of this compound class against various protein kinases.
The 4-amino group is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. Variations at other positions of the thieno[3,2-d]pyrimidine core allow for the modulation of potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety at the 7-position offers a potential vector for further chemical modification to enhance these properties or to introduce probes for mechanistic studies.
Kinase Inhibition Data for Thienopyrimidine Derivatives
The following table summarizes the inhibitory activities of various derivatives of the thienopyrimidine scaffold against several protein kinases. This data illustrates the potential of this chemical class as a source of potent kinase inhibitors.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Assay Type / Cell Line |
| Thieno[2,3-d]pyrimidine Derivative 1 | Tie-2 | 70 | Biochemical Assay |
| Thieno[2,3-d]pyrimidine Derivative 2 | Aurora B | 0.2 | Biochemical Assay |
| Thieno[2,3-d]pyrimidine Derivative 3 | Aurora B | 3.8 | Biochemical Assay |
| Thieno[2,3-d]pyrimidine Derivative 4 | EGFR/HER2 | Nanomolar range | Biochemical Assay |
| 5-Arylthieno[2,3-d]pyrimidine 1 | EGFR-TK | - | MCF-7 cells (IC50 = 9.1 nM) |
| 5-Arylthieno[2,3-d]pyrimidine 2 | EGFR-TK | - | MCF-7 cells (IC50 = 28.0 nM) |
| Thieno[2,3-d]pyrimidine Derivative (IV) | VEGF/KDR, PDGF Receptor | 3 | Biochemical Assay |
| Compound 17f | VEGFR-2 | 230 | Biochemical Assay |
| Compound 17f | - | - | HCT-116 cells (IC50 = 2.8 µM) |
| Compound 17f | - | - | HepG2 cells (IC50 = 4.1 µM) |
| Compound 3b | d-dopachrome tautomerase | 7,200 | Biochemical Assay |
| Compound 5o | TTK | 23 | Biochemical Assay |
| Compound 7x | CDK4/CYCLIN D1 | - | Apoptosis induction at 30-100 nM |
Note: The specific structures for each derivative can be found in the cited literature. This table is intended to be representative of the activity of the thienopyrimidine class.
Signaling Pathways
Thienopyrimidine derivatives have been shown to inhibit kinases involved in critical cellular signaling pathways implicated in cancer and other diseases. Below are diagrams representing simplified versions of such pathways that can be targeted by inhibitors based on the 4-aminothieno[3,2-d]pyrimidine scaffold.
Caption: Simplified EGFR signaling pathway and a potential point of inhibition.
Caption: Overview of the PI3K/AKT/mTOR signaling cascade.
Experimental Protocols
The following are general protocols for assessing the kinase inhibitory activity of this compound and its derivatives.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or derivative) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to create a 10-point dose-response curve.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the assay buffer.
-
Add 25 µL of the kinase reaction mixture to each well.
-
Prepare a master mix of ATP at a concentration close to its Km for the specific kinase.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol measures the effect of the test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Include wells with medium containing DMSO as a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Application Notes and Protocols for Evaluating the Antiproliferative Activity of Thienopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thienopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to native purines, allowing them to interact with a wide range of biological targets.[1] Numerous studies have demonstrated their potential as anticancer agents, with activities attributed to mechanisms such as the induction of apoptosis, oxidative stress, and mitotic catastrophe.[2][3] Furthermore, specific derivatives have been shown to inhibit key signaling pathways involved in tumor growth and proliferation, including those mediated by protein kinases like EGFR, VEGFR-2, and PI3Kα.[4][5][6][7]
This document provides a detailed experimental framework for assessing the antiproliferative effects of novel thienopyrimidine derivatives, from initial cytotoxicity screening to more in-depth mechanistic studies.
Overall Experimental Workflow
The evaluation of thienopyrimidine derivatives follows a logical progression from broad screening to specific mechanism-of-action studies. The typical workflow involves an initial assessment of cytotoxicity across a panel of cancer cell lines, followed by more detailed investigations into the cellular processes affected, such as cell cycle progression and apoptosis. Finally, mechanistic studies can elucidate the specific molecular targets and signaling pathways modulated by the compounds.
Experimental Protocols
Protocol 1: In Vitro Antiproliferative Activity by MTT Assay
This protocol is a primary screening assay to determine the concentration of a thienopyrimidine compound that inhibits the metabolic activity of cancer cells by 50% (IC50). The MTT assay is a widely used colorimetric method for assessing cell viability.[8][9]
Objective: To quantify the dose-dependent cytotoxic/antiproliferative effect of thienopyrimidine compounds on various cancer cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., HCT-116, MCF-7, PC-3) and a non-malignant control cell line (e.g., CHO, MCF-10A).[2][11]
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thienopyrimidine compounds dissolved in DMSO (stock solution, e.g., 10 mM).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time can be optimized based on the cell doubling time.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
Plot the % Viability against the log-concentration of the compound.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in a suitable software like GraphPad Prism.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of thienopyrimidine compounds on cell cycle progression. It helps to identify if the antiproliferative activity is due to cell cycle arrest at a specific phase (G1, S, or G2/M).[6]
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with thienopyrimidine compounds.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Materials:
-
6-well plates.
-
Thienopyrimidine compounds.
-
PBS.
-
Trypsin-EDTA.
-
Cold 70% ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed 2x10^5 to 5x10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the thienopyrimidine compound at concentrations around its IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Many thienopyrimidine derivatives exert their anticancer effects by inducing apoptosis.[2][6]
Objective: To determine if the thienopyrimidine compounds induce programmed cell death (apoptosis).
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Protocol 2, steps 1-2).
-
Cell Harvesting: Collect all cells (adherent and floating) into a tube.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
Data Analysis:
-
Create a quadrant plot using flow cytometry software.
-
Quantify the percentage of cells in each of the four populations (viable, early apoptotic, late apoptotic, necrotic).
-
Compare the percentage of apoptotic cells in the treated samples to the vehicle control.
Mechanistic Studies & Signaling Pathways
Thienopyrimidines often target protein kinases involved in cell proliferation and survival.[13] Investigating their effect on specific signaling pathways can elucidate their mechanism of action. The PI3K-Akt-mTOR pathway is a frequent target for this class of compounds.[5]
Suggested Approach: Western Blotting
-
Objective: To measure changes in the expression and phosphorylation status of key proteins in a signaling pathway after compound treatment.
-
Method: Treat cells with the thienopyrimidine compound. Lyse the cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) followed by secondary antibodies.
-
Analysis: Compare the band intensities between treated and control samples to determine if the compound inhibits the phosphorylation (activation) of key signaling proteins.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Antiproliferative Activity (IC50) of Thienopyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD | Selectivity Index* |
| Thieno-001 | HCT-116 (Colon) | 1.2 ± 0.2 | 11.7 |
| Thieno-001 | MCF-7 (Breast) | 0.8 ± 0.1 | 17.5 |
| Thieno-001 | PC-3 (Prostate) | 2.5 ± 0.4 | 5.6 |
| Thieno-001 | CHO (Normal) | 14.0 ± 1.3 | - |
| Doxorubicin | HCT-116 (Colon) | 0.5 ± 0.05 | 4.0 |
| Doxorubicin | CHO (Normal) | 2.0 ± 0.3 | - |
*Selectivity Index = IC50 in Normal Cell Line / IC50 in Cancer Cell Line. A higher value indicates greater selectivity for cancer cells.[11][14]
Table 2: Effect of Thieno-001 (1.5 µM) on HCT-116 Cell Cycle Distribution after 24h
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |
| Thieno-001 | 25.1 ± 2.8 | 15.7 ± 2.1 | 59.2 ± 4.5 |
Data presented as Mean ± SD from three independent experiments.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic cata… [ouci.dntb.gov.ua]
- 4. Synthesis and study of antiproliferative activity of novel thienopyrimidines on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Thieno[2,3-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its structural similarity to purines, enabling it to effectively interact with the ATP-binding sites of numerous protein kinases.[1][2] This has led to the extensive development of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of various kinases implicated in cancer cell proliferation and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[1][3][4] Molecular docking is a powerful computational tool that plays a crucial role in the rational design and discovery of novel thieno[2,3-d]pyrimidine-based inhibitors by predicting their binding modes and affinities within the active site of a target protein.[1][5]
These application notes provide a comprehensive overview and detailed protocols for performing molecular docking studies on thieno[2,3-d]pyrimidine derivatives targeting key protein kinases.
Key Protein Targets for Thieno[2,3-d]pyrimidine Derivatives
Molecular docking studies have been instrumental in elucidating the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives. Some of the key protein targets that have been successfully investigated include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a central role in cell growth and proliferation.[2][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[4][7][8]
-
Phosphoinositide 3-kinase (PI3K): A lipid kinase involved in cell growth, proliferation, and survival.[3]
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase involved in cytokine signaling pathways that can contribute to cancer development.[9]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia.[10]
-
Topoisomerase II: An enzyme that plays a critical role in managing DNA topology and is a validated target for cancer therapy.[11]
Experimental Protocols: Molecular Docking Workflow
The following section outlines a detailed, step-by-step protocol for conducting molecular docking studies of thieno[2,3-d]pyrimidine derivatives.
Protein Preparation
-
Selection and Retrieval:
-
Identify the Protein Data Bank (PDB) ID of the target protein. For example, EGFR (PDB ID: 1M17), VEGFR-2 (PDB ID: 4ASD), or PI3K (PDB ID: 4A24).
-
Download the protein structure in PDB format from the RCSB Protein Data Bank.
-
-
Preparation using Molecular Operating Environment (MOE) or similar software:
-
Load the PDB file into the software.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Correct for any structural issues such as missing atoms or incomplete residues.
-
Protonate the protein structure at a physiological pH (e.g., 7.4).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation
-
3D Structure Generation:
-
Draw the 2D structures of the thieno[2,3-d]pyrimidine derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D structures.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94x) to obtain a low-energy conformation.
-
Molecular Docking
-
Active Site Definition:
-
Identify the amino acid residues that constitute the binding site of the target protein. This is often guided by the position of the co-crystallized ligand in the PDB structure.
-
Define the docking grid box around the active site, ensuring it is large enough to accommodate the thieno[2,3-d]pyrimidine derivatives.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock, MOE-Dock, or Glide.
-
Set the docking parameters. For instance, in an induced-fit docking protocol, allow for receptor flexibility during the refinement stage.[10]
-
The placement methodology can be set to a triangle matcher, with an initial scoring function like London dG.[10] A forcefield is typically applied for post-placement refinement to improve the accuracy of the binding poses.[10]
-
Execute the docking run, which will generate multiple binding poses for each ligand.
-
Analysis of Docking Results
-
Scoring and Ranking:
-
Analyze the docking scores (e.g., binding energy in kcal/mol) to rank the compounds. A more negative score generally indicates a more favorable binding affinity.
-
Examine the top-ranked poses for each ligand.
-
-
Interaction Analysis:
-
Visualize the binding mode of the thieno[2,3-d]pyrimidine derivatives within the protein's active site.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.
-
Correlate the docking results with the experimental biological data (e.g., IC50 values) to validate the docking protocol and understand the structure-activity relationships.
-
Data Presentation: Docking Scores and Biological Activity
The following table summarizes representative quantitative data from molecular docking studies of thieno[2,3-d]pyrimidine derivatives against various protein targets.
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Compound 18 | VEGFR-2 | - | - | -22.71 | 0.084 | [4] |
| Sorafenib | VEGFR-2 | - | - | -21.77 | - | [4] |
| Compound 5b | EGFR (WT) | - | - | - | 0.037 | [6][12] |
| Compound 5b | EGFR (T790M) | - | - | - | 0.204 | [6][12] |
| Compound 8 | Topoisomerase IIα | - | - | - | 41.67 | [11] |
| Etoposide | Topoisomerase IIα | - | - | - | 99.86 | [11] |
| Compound VIb | PI3Kβ | - | - | - | 72% inhibition | [3] |
| Compound VIb | PI3Kγ | - | - | - | 84% inhibition | [3] |
| Unnamed | JAK2 | 5AEP, 4C62, 3ZMM | - | - | 8.001 (HepG-2) | [9] |
| Compound 17f | VEGFR-2 | - | - | - | 0.23 | [8] |
| KD-8 | KRAS G12D | - | - | - | 2.1 (average) | [13] |
| Compound 10e | EGFR | - | - | - | 14.5 (MCF-7) | [2][14] |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A novel thieno[2,3-d]pyrimidine derivative inhibiting vascular endothelial growth factor receptor-2: A story of computer-aided drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 11. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3- d][1,2,4]triazolo[1,5- a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs) to eliminate disease-causing proteins.[1] These molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound available as a building block for the synthesis of such protein degraders.[2][3] Its thieno[3,2-d]pyrimidine core is a scaffold found in various kinase inhibitors, suggesting its potential as a warhead for targeting protein kinases. The carboxylic acid functional group provides a convenient handle for conjugation to a linker, which can then be attached to an E3 ligase ligand to form a complete PROTAC.
While 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is classified as a protein degrader building block, specific examples of its incorporation into published PROTACs with corresponding degradation data are not extensively documented in the scientific literature. However, based on the principles of PROTAC design and the chemical features of this molecule, we present the following application notes and protocols to guide its use in the development of novel protein degraders.
Hypothetical Application: Targeting a Protein Kinase for Degradation
For the purpose of these application notes, we will consider a hypothetical scenario where 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid is used as a warhead to target a protein kinase (PK) for degradation via the Cereblon (CRBN) E3 ligase.
PROTAC-Mediated Degradation Pathway
The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Data Presentation: Hypothetical Degradation Performance
The following table summarizes hypothetical quantitative data for a PROTAC synthesized using 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid. This data is for illustrative purposes to demonstrate how the performance of such a degrader would be characterized.
| Parameter | Value | Description |
| Binding Affinity (Kd) to PK | 50 nM | Dissociation constant for the binding of the PROTAC to the target protein kinase, typically measured by techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). |
| Binding Affinity (Kd) to CRBN | 250 nM | Dissociation constant for the binding of the PROTAC to the Cereblon E3 ligase. |
| DC50 | 25 nM | The concentration of the PROTAC required to degrade 50% of the target protein kinase in a specific cell line after a defined period (e.g., 24 hours). |
| Dmax | >95% | The maximum percentage of protein degradation achieved at high concentrations of the PROTAC. |
| Cellular Permeability (Papp) | 5 x 10-6 cm/s | Apparent permeability coefficient, indicating the ability of the PROTAC to cross cell membranes. |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of a PROTAC utilizing 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid are provided below. These are generalized protocols that may require optimization for specific target proteins and cell lines.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid to an amine-functionalized linker, followed by conjugation to an E3 ligase ligand.
Materials:
-
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
-
Amine-functionalized linker pre-conjugated to an E3 ligase ligand (e.g., a pomalidomide derivative with a PEG linker and a terminal amine)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve 4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Coupling Reagent Addition: To this solution, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Addition of Linker-E3 Ligand: Add the amine-functionalized linker-E3 ligase ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy. Lyophilize the pure fractions to obtain a solid product.
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol is for quantifying the degradation of the target protein kinase in a cellular context.
Materials:
-
Cell line expressing the target protein kinase
-
The synthesized PROTAC
-
Dimethyl sulfoxide (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein kinase
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated stock solution in DMSO. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax.
Conclusion
4-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid represents a versatile building block for the synthesis of novel protein degraders, particularly those targeting protein kinases. The provided protocols and conceptual framework offer a starting point for researchers to explore its potential in developing new therapeutics based on targeted protein degradation. Careful optimization of the linker and E3 ligase ligand will be crucial for achieving potent and selective degradation of the desired protein of interest.
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid (1269667-57-3) for sale [vulcanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-substituted thieno[3,2-d]pyrimidines. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing 4-substituted thieno[3,2-d]pyrimidines?
A1: The predominant and most versatile synthetic route involves a multi-step process. It begins with the construction of a thieno[3,2-d]pyrimidin-4(3H)-one core, which is then activated at the 4-position via chlorination. This key intermediate, 4-chlorothieno[3,2-d]pyrimidine, serves as a substrate for introducing a wide array of substituents through nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling reactions.[1][2][3][4]
Q2: How is the initial thieno[3,2-d]pyrimidin-4(3H)-one scaffold typically prepared?
A2: The thieno[3,2-d]pyrimidin-4-one core is most commonly synthesized by the cyclization of 3-amino-thiophene-2-carboxylate or 3-amino-thiophene-2-carboxamide derivatives.[5][6] These precursors are often reacted with one-carbon sources like formic acid, triethyl orthoformate, or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrimidinone ring.[5][6]
Q3: What are the primary methods for introducing substituents at the C4 position?
A3: There are two main strategies for functionalizing the C4 position after converting the pyrimidinone to 4-chlorothieno[3,2-d]pyrimidine:
-
Nucleophilic Aromatic Substitution (SₙAr): This is the most direct method, where the chlorine atom is displaced by various nucleophiles. It is widely used to introduce O-alkyl/aryl, S-aryl, and N-alkyl/aryl moieties.[1][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: For forming C-C or more complex C-N bonds, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are employed.[3][8] These methods allow for the introduction of aryl, heteroaryl, and alkynyl groups.
Q4: Is the 4-chlorothieno[3,2-d]pyrimidine intermediate stable?
A4: 4-Chlorothieno[3,2-d]pyrimidine is a reactive intermediate. While it can be isolated and stored, it may be sensitive to moisture and should be handled accordingly. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[9] Due to its reactivity, it is often used in the subsequent substitution step without extensive purification.
Troubleshooting Guides
Problem 1: Low Yield During Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion to 4-chloro product (starting material remains). | Insufficient chlorinating agent or reaction time. | Increase the equivalents of the chlorinating agent (e.g., POCl₃ or oxalyl chloride/DMF).[1][10] Extend the reaction time or moderately increase the temperature, monitoring by TLC or LC-MS. |
| Significant decomposition or formation of dark, insoluble byproducts. | Reaction temperature is too high or reaction time is too long. | Perform the reaction at a lower temperature (e.g., starting at 0 °C before heating).[1][10] Quench the reaction as soon as the starting material is consumed to avoid product degradation. |
| Difficulty in isolating the product after aqueous workup. | Hydrolysis of the 4-chloro product back to the starting pyrimidinone. | After quenching, ensure the extraction is performed promptly with a suitable organic solvent like dichloromethane.[10] Minimize contact time with the aqueous phase. |
Problem 2: Inefficient Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion to the desired 4-substituted product. | Poor nucleophilicity of the incoming group. | For weak nucleophiles like phenols or some amines, add a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) to deprotonate the nucleophile and increase its reactivity.[1][8] |
| Steric hindrance from the nucleophile or substrate. | Increase the reaction temperature (conventional heating or microwave irradiation can be effective).[8] Switch to a less sterically hindered solvent. | |
| Formation of side products, such as 2,4-disubstituted pyrimidines. | Lability of other groups on the pyrimidine ring. | This is more common with certain substrates. For instance, a 2-methylthio group can sometimes be displaced.[11] Use milder reaction conditions (lower temperature, weaker base) if possible to improve selectivity. |
Problem 3: Failure or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (only starting materials present). | Inactive catalyst or inappropriate ligand. | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.[3][8] The choice of ligand is critical, especially for Buchwald-Hartwig aminations. |
| Unsuitable base or solvent. | The base is crucial for the catalytic cycle. Test different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, Dioxane, DMF).[3][8] Ensure all reagents and solvents are anhydrous. | |
| Dehalogenation of the starting material (loss of chlorine). | Presence of reducing agents or protic sources. | Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and reagents to minimize proton sources that can lead to hydrodehalogenation. |
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Cross-Coupling Conditions This table summarizes the optimization of reaction conditions for the coupling of 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one with p-toluidine, which provides a model for C-N bond formation on the thienopyrimidine scaffold.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 75 |
| 2 | Pd₂(dba)₃ (5) | Xantphos (10) | K₃PO₄ | Toluene | 110 | 60 |
| 3 | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 80 |
| 4 | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | Toluene | 110 | 85 |
| 5 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 110 | 90 |
| 6 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 110 | 88 |
| Data adapted from a study on palladium-catalyzed reactions on the thienopyrimidine series.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (Key Intermediate)
This protocol describes the chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one core.[1]
-
To a cold solution (0 °C) of 2-tert-butylamino-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (1 eq) and N,N-dimethylaniline (0.7 eq) in acetonitrile (CH₃CN), slowly add phosphorus oxychloride (POCl₃, 5.5 eq) over 2 hours.
-
After the addition, heat the mixture to 80-85 °C and stir for 18 hours.
-
Cool the reaction mixture to 40 °C and then carefully quench by pouring it into water (approx. 130 mL per gram of starting material).
-
Stir the resulting suspension for 2 hours.
-
Collect the precipitate by filtration and wash thoroughly with water. The crude product can be used directly or purified further.
Protocol 2: Synthesis of 4-Arylether Derivatives via SₙAr
This protocol details the substitution of the 4-chloro group with a phenol.[1][7]
-
Dissolve the appropriate phenol (1 eq) and potassium carbonate (K₂CO₃, 1.1 eq) in dimethylformamide (DMF) and stir the mixture for 15 minutes at room temperature.
-
Add the 4-chlorothieno[3,2-d]pyrimidine derivative (1 eq) to the mixture.
-
Heat the reaction to 130 °C for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer multiple times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Synthesis of 4-Aryl Derivatives via Suzuki-Miyaura Coupling
This protocol describes the formation of a C-C bond at the C4 position.[8]
-
To a reaction vessel, add the 4-chlorothieno[3,2-d]pyrimidine derivative (1 eq), the desired boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a solvent mixture of tetrahydrofuran (THF) and 1M aqueous potassium carbonate (K₂CO₃) solution.
-
Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitor by TLC).
-
After cooling, partition the mixture between water and an organic solvent (e.g., EtOAc).
-
Separate the organic layer, dry it over a drying agent, and concentrate it.
-
Purify the residue by column chromatography to obtain the 4-arylthieno[3,2-d]pyrimidine.
Visualizations
Caption: General workflow for synthesizing 4-substituted thieno[3,2-d]pyrimidines.
References
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Thienopyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thienopyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thienopyrimidine derivatives, providing potential causes and actionable solutions.
1. Why is the yield of my initial 2-aminothiophene synthesis (Gewald reaction) low?
Low yields in the Gewald reaction can stem from several factors, including suboptimal reaction conditions and reagent quality.[1][2]
Troubleshooting Steps:
-
Catalyst Inactivity: The amine catalyst (e.g., triethylamine, morpholine) is crucial for the reaction.[3][4] Ensure it is fresh and not degraded. If using a solid-supported catalyst, it may require activation or replacement.[5]
-
Reaction Temperature and Time: The Gewald reaction is often temperature-sensitive. While some variations proceed at room temperature, others require heating to reflux.[3][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a couple of hours to overnight.[1][3] Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[7][8]
-
Reagent Purity: The purity of the starting materials (ketone/aldehyde, active methylene nitrile, and sulfur) is critical. Impurities can lead to unwanted side reactions.
-
Solvent Choice: Ethanol is a commonly used solvent, but its polarity may not be optimal for all substrates.[3] Experimenting with other solvents or solvent-free conditions might improve yields.[6]
2. What are common side products in the synthesis of thienopyrimidines and how can I minimize them?
Side product formation is a common issue that can complicate purification and reduce yields.
Troubleshooting Steps:
-
Incomplete Cyclization: During the formation of the pyrimidine ring, incomplete cyclization can leave starting materials or intermediates in the final product.[1]
-
Formation of Isomers: When synthesizing substituted thienopyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers.
-
Solution: The use of appropriate protecting groups or directing groups on the starting materials can enhance the regioselectivity of the reaction.[9]
-
-
Hydrolysis of Intermediates: Some intermediates, particularly amidines, can be sensitive to moisture.
-
Solution: Ensure strictly anhydrous reaction conditions, especially when working with moisture-sensitive reagents.[1]
-
3. I'm having difficulty purifying my thienopyrimidine derivative. What are the best practices?
Purification can be challenging due to the presence of closely related side products or unreacted starting materials.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid thienopyrimidine derivatives.[10]
-
Solvent Selection: The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[11][12] Common solvents for recrystallization include ethanol, ethanol/water mixtures, and N,N-dimethylformamide (DMF).[8][13]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding activated charcoal.[10] Allow the solution to cool slowly to form well-defined crystals. The purified product can then be collected by vacuum filtration.[10]
-
-
Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility profiles, column chromatography is a viable alternative.[9]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: The choice of eluent depends on the polarity of the compound. A gradient of hexane and ethyl acetate is a common starting point.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various synthetic routes to thienopyrimidine derivatives, allowing for easy comparison of reaction conditions and their impact on yield.
Table 1: Gewald Reaction for 2-Aminothiophene Synthesis
| Starting Ketone/Aldehyde | Active Methylene Nitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | Reflux | 1-2 | Not specified | [3] |
| Various | Malononitrile | K2CO3 | Not specified | Room Temp | Not specified | Not specified | [5] |
| Phenylacetaldehyde | Malononitrile | Morpholine | Ethanol | 70 (Microwave) | 0.33 | 90 | [4][14] |
Table 2: Cyclization to Thieno[2,3-d]pyrimidin-4-one Derivatives
| 2-Aminothiophene Derivative | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Formamide | Reflux | 1.5 | 92 | [8] |
| Methyl 2-aminothiophene-3-carboxylate | Urea | Urea (neat) | 200 | 2 | Not specified | [15] |
| 2-aminothiophene-3-carboxamide | Triethyl orthoformate | Not specified | Not specified | Not specified | 65 | [16] |
| N-acylaminothiophenes | 25% Ammonia | Sealed vial | 105 | 3 | 63 | [6] |
| N-acylaminothiophenes | 30% Ammonia | Room Temp | 6-8 | 28-60 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of thienopyrimidine derivatives.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction [3]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[17][18]thieno[2,3-d]pyrimidin-4-one [8]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Procedure:
-
A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then left to cool to room temperature overnight.
-
The solid that forms is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol to yield fine pale brown needles.
Protocol 3: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine [15]
Materials:
-
Thieno[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol) and phosphorus oxychloride (100 mL) is refluxed for 10 hours, during which a clear solution should form.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice.
-
The resulting mixture is extracted with chloroform.
-
The chloroform phase is isolated, washed with water until neutral, and then dried over anhydrous sodium sulfate.
-
The chloroform is evaporated in vacuo, and the solid residue is recrystallized from ethanol.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of thienopyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. Purification [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijacskros.com [ijacskros.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Thienopyrimidine Compounds in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of thienopyrimidine compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many thienopyrimidine compounds exhibit poor water solubility?
A1: The poor aqueous solubility of thienopyrimidine compounds often stems from their molecular structure. These molecules typically feature a fused heterocyclic ring system, which can lead to a rigid and planar structure. This planarity can promote strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound. Furthermore, many thienopyrimidine derivatives possess lipophilic (fat-loving) characteristics, contributing to their limited solubility in aqueous solutions.[1]
Q2: What is the first step I should take when encountering a solubility issue with a thienopyrimidine compound?
A2: The initial and most critical step is to determine the compound's solubility profile in a variety of common laboratory solvents. This should include organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, as well as aqueous buffers at different pH values. This preliminary assessment is crucial for preparing stock solutions and designing further experiments.[1] A high-concentration stock solution is typically first prepared in an organic solvent like DMSO, which is then serially diluted into the aqueous experimental medium.[1]
Q3: My thienopyrimidine compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution is a common challenge with hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media or an intermediate buffer, then add this to the final volume.
-
Slow Addition and Mixing: Add the compound solution dropwise to the assay medium while gently vortexing or swirling. This facilitates rapid dispersion and prevents localized high concentrations that can lead to precipitation.
-
Pre-warm the Medium: Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C) can sometimes improve the solubility of the compound upon dilution.
Q4: Can adjusting the pH of the assay buffer improve the solubility of my thienopyrimidine compound?
A4: Yes, for thienopyrimidine compounds with ionizable functional groups, modifying the pH of the buffer can significantly enhance solubility. For instance, a compound with a basic moiety will be more soluble in an acidic buffer. Determining the pKa of your compound is essential to understand how pH will influence its charge and, consequently, its solubility.[1]
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Compound precipitates immediately upon addition to aqueous buffer. | The final concentration exceeds the compound's kinetic solubility. The rapid shift from an organic solvent to an aqueous environment causes the compound to "crash out." | - Reduce Final Concentration: Lower the final concentration of the thienopyrimidine compound in the assay to below its solubility limit.[2]- Optimize Co-solvent Percentage: Keep the final DMSO concentration low (<0.5%).[2]- Use a Stepwise Dilution Protocol: Create an intermediate dilution in a solvent mixture before the final dilution into the aqueous buffer. |
| Compound precipitates over the course of a long incubation period (e.g., in cell culture). | The compound may be unstable in the aqueous medium over time. The concentration may be above the thermodynamic solubility limit, leading to gradual precipitation. | - Assess Compound Stability: Determine the stability of the thienopyrimidine in the assay medium over the experiment's duration.- Consider Formulation Strategies: For longer-term experiments, consider using solubilizing agents like cyclodextrins or lipid-based formulations to maintain solubility. |
| Inconsistent or non-reproducible assay results. | The compound is not fully dissolved or is precipitating in some wells but not others, leading to variable effective concentrations. | - Determine Kinetic Solubility: Experimentally determine the kinetic solubility of the compound in your specific assay buffer to establish a reliable working concentration range.- Prepare Fresh Stock Solutions: Use freshly prepared stock solutions to avoid issues with compound degradation or precipitation in the stock.- Incorporate Sonication: Briefly sonicate the stock solution before dilution and the final diluted solution to aid in dissolution.[2] |
Strategies for Enhancing Thienopyrimidine Solubility
For challenging compounds, several formulation strategies can be employed to improve solubility and ensure reliable results in biological assays.
Use of Co-solvents
Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.
| Co-solvent | Typical Final Concentration in Assay | Considerations |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | Widely used but can be toxic to cells at higher concentrations.[2] |
| Ethanol | < 1% | Can be a suitable alternative to DMSO for sensitive cell lines, but volatility can be a concern. |
| Polyethylene Glycol (PEG) | Varies | Higher molecular weight PEGs can be effective, but their impact on the biological assay must be validated. |
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming water-soluble inclusion complexes.[3] This can significantly increase the aqueous solubility of thienopyrimidine compounds.
Table of Solubility Enhancement with Cyclodextrins for Pyrimidine Derivatives:
| Compound Class | Cyclodextrin Used | Solubility Enhancement | Reference |
| Pyrazolo[3,4-d]pyrimidines | 2-hydroxypropyl-β-cyclodextrin (HPβCD) | 100 to 1000-fold increase | [4] |
| Albendazole (a benzimidazole with some structural similarities) | Methyl-β-cyclodextrin | Up to 150,000-fold increase | [5] |
| Hyperoside | 2-hydroxypropyl-β-cyclodextrin | 9-fold increase |
Lipid-Based Formulations
For highly lipophilic thienopyrimidine compounds, lipid-based formulations such as solid lipid nanoparticles (SLNs) and liposomes can be effective. These formulations encapsulate the compound within a lipid core, allowing for dispersion in aqueous media.
Table of Thienopyrimidine Solubility Enhancement with Lipid-Based Formulations:
| Formulation Type | Thienopyrimidine Derivative | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | Thienopyrimidines and triazolothienopyrimidines | High entrapment efficiency (84.20%) and sustained release over 24 hours. | [6] |
| Liposomes | Thienopyridine derivatives (TP-58 and TP-67) | Increased aqueous concentration by up to three orders of magnitude. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Thienopyrimidine Stock Solution and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the thienopyrimidine compound.
-
Dissolve in 100% DMSO to the desired concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) and brief sonication can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation (for a final assay concentration of 10 µM):
-
Intermediate Dilution: Perform a 1:100 intermediate dilution of the 10 mM stock solution in serum-free medium or PBS to obtain a 100 µM solution.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to the final assay volume to achieve the target concentration of 10 µM. Mix gently but thoroughly.
-
Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20 mM HP-β-CD) in the desired assay buffer.
-
Add an excess amount of the solid thienopyrimidine compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved thienopyrimidine using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the phase solubility diagram and the extent of solubility enhancement.
Protocol 3: Preparation of Thienopyrimidine-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion
-
Lipid Phase Preparation: Dissolve the thienopyrimidine compound and a solid lipid (e.g., glyceryl monostearate) in a small amount of a water-miscible organic solvent (e.g., ethanol) and heat to above the melting point of the lipid.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in water and heat to the same temperature as the lipid phase.
-
Microemulsion Formation: Add the aqueous phase to the lipid phase with continuous stirring to form a clear microemulsion.
-
Nanoparticle Formation: Disperse the hot microemulsion into cold water under stirring. The rapid cooling will cause the lipid to solidify, entrapping the thienopyrimidine compound to form SLNs.
-
Characterization: Characterize the SLNs for particle size, zeta potential, and entrapment efficiency.
Visualizations
Decision Tree for Selecting a Solubilization Strategy
Caption: Decision tree for selecting a suitable solubilization method.
Experimental Workflow for Handling a Poorly Soluble Thienopyrimidine
Caption: General workflow for handling a poorly soluble compound.
PI3K/AKT/mTOR Signaling Pathway
Many thienopyrimidine derivatives act as inhibitors of protein kinases, such as those in the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidines.
VEGFR-2 Signaling Pathway
Thienopyrimidine derivatives have also been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels).
Caption: VEGFR-2 signaling pathway and the inhibitory action of thienopyrimidines.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 3. biorbyt.com [biorbyt.com]
- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
troubleshooting unexpected results in thienopyrimidine functionalization
Welcome to the technical support center for thienopyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides
Scenario 1: Suzuki Coupling Reactions
Question: I am attempting a Suzuki coupling to introduce an aryl group onto my 4-chloro-thienopyrimidine, but I am getting no product or very low yield. What are the common causes and how can I fix this?
Answer:
Low or no yield in Suzuki coupling of thienopyrimidines is a common issue. Several factors could be at play, from catalyst choice to reaction setup. Here is a systematic approach to troubleshooting the problem.
First, let's visualize a general troubleshooting workflow for a failed reaction.
Caption: General troubleshooting workflow for a failed reaction.
Key Troubleshooting Steps:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is common, more electron-rich and sterically hindered ligands often give better results for heteroaromatic systems.[1] Consider screening different catalyst systems.
-
Base and Solvent: The base is crucial for the transmetalation step. Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely ground and dry. The solvent system (e.g., dioxane/water, DMF, toluene/water) also plays a significant role.[1] Anhydrous conditions for the solvent are often necessary before the addition of the aqueous base.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Incomplete degassing of your reaction mixture is a frequent cause of failure. Ensure you have thoroughly purged the solvent and reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines. Check the purity of your boronic acid. You may need to use a freshly opened bottle or purify the existing stock.
Table 1: Recommended Suzuki Coupling Conditions for a 4-Chloro-thienopyrimidine
| Parameter | Condition 1 (Standard) | Condition 2 (For difficult couplings) |
| Pd Catalyst | Pd(PPh₃)₄ | XPhos Pd G4[1] |
| Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Ligand | (none) | XPhos |
| Ligand Loading | - | 1.1 - 1.5 eq to Pd |
| Base | K₂CO₃ (2 M aqueous) | Cs₂CO₃ (solid) |
| Base Equivalents | 2 - 3 eq | 2 eq |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) |
| Temperature | 90-110 °C | 100-120 °C |
| Time | 4 - 16 h | 12 - 24 h |
Question: My Suzuki reaction worked, but I have significant amounts of a homocoupled byproduct from my boronic acid, and it's difficult to separate from my product. How can I prevent this?
Answer:
Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen. It can also be influenced by the catalyst system and reaction temperature.
Caption: Potential outcomes in a Suzuki coupling reaction.
Strategies to Minimize Homocoupling:
-
Improve Degassing: This is the most critical step. Homocoupling is often an oxidative process. Use a robust degassing method like three freeze-pump-thaw cycles, or sparge the solvent with argon for at least 30 minutes before adding the catalyst.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homocoupling pathway.
-
Lower Temperature: If the desired reaction is efficient, running it at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes reduce the rate of side reactions more than the desired coupling.
-
Add an Oxidant Scavenger: In some cases, adding a small amount of a reducing agent like a phosphine ligand can help maintain the palladium in its active Pd(0) state.
Scenario 2: Buchwald-Hartwig Amination
Question: I'm trying to perform a Buchwald-Hartwig amination on a 2-bromo-thienopyrimidine with a primary amine, but the reaction is sluggish and gives a complex mixture. What should I check?
Answer:
Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization, especially with heterocyclic substrates.[2] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2][3] A failure at any step can halt the reaction.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Steps:
-
Ligand Choice: This is often the most critical parameter. For coupling with primary amines, sterically hindered biaryl phosphine ligands like BrettPhos or RuPhos are often superior to older ligands.[3][4] The steric bulk can promote the rate-limiting reductive elimination step.[4]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be milder alternatives.[3] Ensure the base is fresh and handled under inert conditions.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The presence of water can hydrolyze the active catalyst and base.
-
Side Reactions: A common side reaction is hydrodehalogenation, where the starting aryl halide is reduced. This can be caused by β-hydride elimination from the amide complex, especially if the amine has β-hydrogens.[2] Using a more sterically hindered ligand can often suppress this pathway.
Table 2: Recommended Buchwald-Hartwig Conditions for a 2-Bromo-thienopyrimidine
| Parameter | Condition 1 (General) | Condition 2 (Hindered/Primary Amine) |
| Pd Pre-catalyst | Pd₂(dba)₃ | BrettPhos Pd G3 |
| Catalyst Loading | 1-2 mol% Pd | 1-2 mol% |
| Ligand | XPhos | BrettPhos[3] |
| Ligand Loading | 1.1 - 1.2 eq to Pd | (part of pre-catalyst) |
| Base | NaOtBu | LiHMDS |
| Base Equivalents | 1.4 eq | 1.5 eq |
| Solvent | Toluene | THF |
| Temperature | 80-110 °C | 60-100 °C |
| Time | 2 - 12 h | 4 - 24 h |
Scenario 3: Electrophilic Substitution
Question: I am trying to nitrate my substituted thienopyrimidine, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Regioselectivity in electrophilic aromatic substitution on a fused heterocyclic system like thienopyrimidine is governed by the electronic properties of both the thiophene and pyrimidine rings, as well as any existing substituents.[5] The thiophene ring is generally more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyrimidine ring.
Caption: Influence of substituents on regioselectivity.
Controlling Regioselectivity:
-
Analyze Existing Substituents:
-
Inherent Reactivity of the Rings: The thiophene ring is more reactive than the pyrimidine ring. Electrophilic substitution will preferentially occur on the thiophene ring unless it is strongly deactivated by electron-withdrawing groups.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions (the ortho positions), favoring substitution at more accessible sites like the para position.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy.
-
Reagent Choice: Using a bulkier electrophilic reagent can enhance steric effects, potentially favoring one isomer over another.
-
Frequently Asked Questions (FAQs)
Q1: I ran an oxidation reaction on my thienopyrimidine, and my mass spectrometry results suggest the unexpected formation of an N-oxide. Is this common?
A1: Yes, the formation of N-oxides on the pyrimidine ring nitrogen atoms is a known possibility, especially when using strong oxidants like peroxyacids (e.g., m-CPBA) or even hydrogen peroxide under certain conditions.[6] The nitrogen atoms in the pyrimidine ring are nucleophilic and can be oxidized. If N-oxidation is undesired, consider using milder or more specific reagents for your intended transformation. If it is a consistent problem, protecting the nitrogen atoms, if chemically feasible, could be an option, though this adds steps to your synthesis.
Q2: My functionalized thienopyrimidine derivative is proving very difficult to purify by column chromatography. What are some alternative strategies?
A2: Thienopyrimidine derivatives, particularly those with multiple aromatic rings or basic nitrogen atoms, can be challenging to purify.
-
Tailing on Silica: If your compound is basic, it may streak or "tail" on silica gel. Try adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (using a solvent system saturated with NH₃) to your eluent.
-
Recrystallization: If your product is a solid and you have obtained it in reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes, dichloromethane/ether).
-
Preparative HPLC: For high-value compounds or very difficult separations, reverse-phase preparative HPLC is a powerful tool.
-
Trituration: If your product is a solid but impurities are oils or more soluble, washing (triturating) the crude solid with a solvent in which your product is poorly soluble (e.g., cold ether, hexanes) can effectively remove them.
Q3: What are the main synthetic strategies for creating the thienopyrimidine core itself?
A3: There are two primary strategies for synthesizing the thienopyrimidine scaffold.[7][8] The most common approach is to start with a substituted 2-aminothiophene and then build the pyrimidine ring onto it.[9] This often involves reacting the aminothiophene with reagents like formamide, urea, or isocyanates.[9] The second major strategy involves starting with a pre-formed pyrimidine ring and then constructing the thiophene ring onto it, for example, through a Gewald or Thorpe-Ziegler reaction.[9]
Q4: I've seen C-H activation mentioned for functionalizing thienopyrimidines. When is this method advantageous?
A4: Direct C-H activation is an advanced and increasingly popular technique that avoids the need for pre-functionalization (e.g., creating a halide or boronic acid).[10] It is advantageous because it is more atom-economical and can shorten synthetic routes. Palladium-catalyzed C-H activation is often used to directly arylate or alkenylate the thienopyrimidine core.[10] This method is particularly useful when you want to functionalize a position that is difficult to access through traditional electrophilic substitution or when the necessary precursors for cross-coupling are unstable or difficult to synthesize.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of a 4-chloro-thienopyrimidine with an arylboronic acid.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloro-thienopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 ratio, to make a 0.1 M solution based on the limiting reagent) via syringe.
-
Degassing: Sparge the resulting suspension with argon for another 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for the coupling of a 2-bromo-thienopyrimidine with a primary amine.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the 2-bromo-thienopyrimidine (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., XPhos, 3.3 mol%).
-
Solvent and Amine Addition: Add anhydrous toluene via syringe to create a ~0.2 M solution. Then, add the primary amine (1.2 eq) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thieno[3,2-d]pyrimidine Carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of thieno[3,2-d]pyrimidine carboxamides.
Troubleshooting Guides
Issue 1: Low Yield of 2-Aminothiophene Precursor in Gewald Reaction
Question: We are experiencing low yields in the initial Gewald synthesis of our 2-aminothiophene precursor. What are the common causes and how can we optimize the reaction?
Answer:
Low yields in the Gewald reaction are a frequent issue, often stemming from suboptimal reaction conditions or the formation of side products. The primary competing reaction is the dimerization of the α,β-unsaturated nitrile intermediate. Here are key factors to investigate:
-
Reaction Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a slow reaction, whereas excessively high temperatures may promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal condition for your specific substrates.[1]
-
Choice of Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can facilitate the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a crucial factor to consider.[1]
-
Base Selection: The choice of base is critical. While morpholine is often effective, other amine bases like triethylamine, pyridine, or piperidine can also be used. The reactivity of the base can differ under various conditions (e.g., in solution versus solvent-free). It's recommended to screen different bases to find the most suitable one for your substrate.[2]
-
Minimizing Dimerization: The formation of a dimer from the α,β-unsaturated nitrile intermediate is a major side reaction that can significantly lower the yield of the desired 2-aminothiophene. The propensity for dimerization is highly dependent on the reaction conditions.[1][3] Adjusting the temperature, the rate of addition of reagents, or the choice of base can help minimize this side reaction.[1]
Issue 2: Incomplete Cyclization of 2-Aminothiophene to the Thieno[3,2-d]pyrimidine Core
Question: Our reaction to form the thieno[3,2-d]pyrimidine ring from the 2-aminothiophene precursor is not going to completion. How can we improve the cyclization efficiency?
Answer:
Incomplete cyclization is a common hurdle. The efficiency of this step is highly dependent on the cyclizing agent and the reaction conditions.
-
Cyclizing Agent: Various reagents can be used for the cyclization, such as formic acid, triethyl orthoformate, or formamide. The choice of reagent can influence the reaction time and yield. For instance, cyclization of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source is a common pathway.[4]
-
Reaction Conditions: Optimization of reaction conditions is key. For example, in the annulation of 3-amino-thiophene-2-carboxylates, using dichloroethane (DCE) as a solvent at 80°C has been shown to be effective.[4] In some cases, solvent-free conditions at elevated temperatures (e.g., 100-140°C) can significantly increase the yield, although workup may be more complex.[4] Microwave irradiation has also been reported to be beneficial for improving reaction yields and reducing reaction times.[5]
Issue 3: Hydrolysis of the Carboxamide Functional Group
Question: We are observing hydrolysis of our final thieno[3,2-d]pyrimidine carboxamide product during workup or purification. How can we prevent this?
Answer:
Amide bonds can be susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.
-
pH Control: During aqueous workup, it is crucial to maintain a neutral or near-neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
Temperature Management: Avoid excessive heating during purification steps like concentration or chromatography, as this can accelerate hydrolysis.
-
Purification Method: Consider using purification methods that minimize exposure to harsh conditions. For example, flash column chromatography with a neutral solvent system is generally preferred over methods that require strongly acidic or basic eluents. Recrystallization from a suitable solvent can also be an effective purification method that avoids harsh pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Gewald synthesis of 2-aminothiophenes?
A1: The most common side product is the dimer of the α,β-unsaturated nitrile intermediate (a hexa-1,3-diene derivative), which forms through a Michael addition followed by a Thorpe cyclization.[3] The formation of this dimer is highly dependent on the reaction conditions, and its yield can sometimes exceed that of the desired 2-aminothiophene.[3]
Q2: How can I effectively purify my final thieno[3,2-d]pyrimidine carboxamide product?
A2: Purification is typically achieved through standard techniques such as column chromatography on silica gel or recrystallization.[6] The choice of solvent for chromatography or recrystallization will depend on the polarity of your specific compound. It is important to ensure that the purification method does not introduce conditions (e.g., extreme pH, high temperature) that could lead to the degradation of the product.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically, when working with phosphorus oxychloride (POCl₃), which is a common reagent for chlorination, it is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment, as it is corrosive and reacts violently with water. Similarly, when using strong bases or acids, appropriate care should be taken to avoid contact with skin and eyes.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Tricyclic Thieno[3,2-d]pyrimidinone [4]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Reflux | 5 | 42 |
| 2 | Dichloroethane (DCE) | 80 | 5 | 79 |
| 3 | Dioxane | Reflux | 8 | 77 |
| 4 | Toluene | Reflux | 8 | 28 |
| 5 | None | 100 | - | 68 |
| 6 | None | 140 | 2 | 81 |
Table 2: Representative Yields of 2-Aminothiophenes via Gewald Reaction under Heating Conditions [2]
| Entry | Ketone | Product | Time (h) | Yield (%) |
| 1 | Acetophenone | 2-amino-4-phenylthiophene-3-carbonitrile | 1 | 65 |
| 2 | 4-Methylacetophenone | 2-amino-4-(p-tolyl)thiophene-3-carbonitrile | 1 | 58 |
| 3 | 4-Methoxyacetophenone | 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | 1 | 45 |
| 4 | 4-Chloroacetophenone | 2-amino-4-(4-chlorophenyl)thiophene-3-carbonitrile | 1 | 72 |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-thiophene-2-carboxylate Precursor [4]
-
Synthesis of Substituted Chloronitriles: Appropriate aldehydes or ketones are reacted with nucleophilic reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to produce substituted chloronitriles.
-
Gewald Reaction: The substituted chloronitrile is then reacted with methyl 2-mercaptoacetate in the presence of a base like sodium methoxide (NaOMe) to yield the target 3-amino-thiophene-2-carboxylate. The reaction typically yields satisfactory results (85–91%).
Protocol 2: Cyclization to Thieno[3,2-d]pyrimidinone [4]
-
A mixture of the 3-amino-thiophene-2-carboxylate synthon and a suitable lactam (e.g., 2-pyrrolidone) is dissolved in a solvent such as dichloroethane (DCE).
-
Phosphorus oxychloride (POCl₃) is added to the mixture.
-
The reaction is stirred at an elevated temperature (e.g., 80°C) for 3–4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up to isolate the tricyclic thieno[3,2-d]pyrimidinone product.
Protocol 3: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide [7]
-
Carboxylation: 4-Chlorothieno[3,2-d]pyrimidine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under a nitrogen atmosphere. A strong base, such as lithium diisopropylamide (LDA), is added dropwise, followed by the addition of dry ice. The reaction is allowed to warm to room temperature to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
-
Amide Formation: The resulting carboxylic acid is treated with oxalyl chloride to form the intermediate acid chloride. This is then quenched with ammonia in dioxane to afford the 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Selectivity of Thienopyrimidine-Based Inhibitors
Welcome to the technical support center for researchers working with thienopyrimidine-based inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of selective inhibitors.
Frequently Asked Questions (FAQs)
Q1: My thienopyrimidine-based inhibitor is potent but shows significant off-target activity. What are the initial steps to improve its selectivity?
A1: Achieving selectivity is a common challenge. A systematic approach involving structure-activity relationship (SAR) studies is recommended. Begin by exploring modifications at different positions of the thienopyrimidine core. For instance, substitutions at the 4, 5, and 6-positions have been shown to significantly impact inhibitor selectivity.[1] Consider introducing functional groups that can form specific interactions with unique residues in the active site of your target protein, while creating steric hindrance or unfavorable interactions with off-target proteins.
Q2: What are some common off-target kinases for thienopyrimidine-based inhibitors targeting a primary kinase like VEGFR-2?
A2: Due to the conserved nature of the ATP-binding site in kinases, off-target effects are frequently observed with other kinases. For inhibitors targeting VEGFR-2, a common off-target is the Epidermal Growth Factor Receptor (EGFR).[2] Efforts to diminish EGFR activity are often a key part of the optimization process for VEGFR-2 inhibitors.[2] Depending on the inhibitor's core structure, other receptor tyrosine kinases may also be potential off-targets.
Q3: How can I experimentally determine the selectivity profile of my inhibitor?
A3: A standard method is to perform in vitro kinase inhibition assays against a panel of purified kinases. This typically involves measuring the IC50 value of your compound against the primary target and a selection of relevant off-target kinases. The ratio of IC50 values (off-target IC50 / target IC50) provides a quantitative measure of selectivity. For a broader view, commercial kinase profiling services offer screening against hundreds of kinases.
Q4: Can computational methods guide the design of more selective inhibitors?
A4: Absolutely. Molecular docking studies are a valuable tool to rationalize the structure-activity relationship (SAR) and guide the design of more selective compounds.[1][3] By docking your inhibitor into the crystal structures of both your target and off-target proteins, you can identify key interactions and predict how structural modifications might enhance binding to the target while reducing affinity for off-targets.[3]
Troubleshooting Guides
Problem 1: My inhibitor shows poor selectivity between two closely related kinases (e.g., PI3K isoforms).
-
Possible Cause: The inhibitor may be binding to a highly conserved region of the ATP-binding pocket.
-
Solution:
-
Exploit Non-Conserved Residues: Analyze the sequence alignment of the kinase domains to identify non-conserved amino acids in or near the active site. Design modifications to your inhibitor that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues in your target kinase.
-
Target the "Gatekeeper" Residue: The gatekeeper residue, which controls access to a hydrophobic pocket, often varies in size among kinases. If your target has a smaller gatekeeper residue, you may be able to introduce a bulky group to your inhibitor that will be sterically hindered in off-targets with larger gatekeeper residues.
-
Consider Allosteric Inhibition: If targeting the ATP-binding site proves challenging for achieving selectivity, explore the possibility of designing inhibitors that bind to less conserved allosteric sites.
-
Problem 2: My inhibitor is selective in biochemical assays but shows off-target effects in cell-based assays.
-
Possible Cause 1: The inhibitor may have poor membrane permeability, leading to non-specific effects at high concentrations.
-
Solution 1: Evaluate the physicochemical properties of your compound (e.g., logP, polar surface area). Modify the structure to improve its drug-like properties without compromising on-target potency.
-
Possible Cause 2: The inhibitor is being metabolized into active metabolites with different selectivity profiles.
-
Solution 2: Conduct metabolite identification studies. If active metabolites are identified, consider modifying the parent compound at the site of metabolism to improve metabolic stability.
-
Possible Cause 3: The inhibitor is affecting a downstream signaling pathway common to multiple receptors.
-
Solution 3: Use a more targeted cell-based assay. For example, instead of a general cell viability assay, use an assay that measures the phosphorylation of a specific downstream substrate of your target kinase.
Quantitative Data Summary
Table 1: In Vitro Cytotoxic Activities of Thienopyrimidine Derivatives Against Various Cancer Cell Lines.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | HepG-2 IC50 (µM) |
| 9a | 9.80 ± 0.93 | 11.30 ± 1.19 | 14.69 ± 1.32 | 12.32 ± 0.96 |
| 15h | > 50 | - | - | - |
| 22g | - | 6.67 - 26.24 | - | - |
Data extracted from multiple sources, experimental conditions may vary.[3][4]
Table 2: Enzymatic Activities of Selected Thienopyrimidine Compounds Against PI3Kα and mTOR.
| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| 9a | 9.47 ± 0.63 | > 50 |
| 15a | - | - |
The inhibitory activity against PI3Kα kinase was found to be better than that against mTOR kinase.[3]
Table 3: Inhibitory Activity of Thienopyrimidine Derivatives Against EGFR and VEGFR-2.
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| 5f | 1.18-folds more potent than erlotinib | 1.23 |
Compound 5f demonstrated potent dual inhibitory activity.[5]
Experimental Protocols
1. General Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagents and Materials:
-
Purified kinase enzyme
-
Thienopyrimidine inhibitor stock solution (in DMSO)
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of the thienopyrimidine inhibitor in the kinase reaction buffer. b. In a microplate, add the kinase, inhibitor dilution, and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for the specific kinase). d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis: a. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Protocol for Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Reagents and Materials:
-
Cultured cells
-
Thienopyrimidine inhibitor
-
Lysis buffer
-
Antibody against the target kinase
-
Secondary antibody
-
Western blot equipment and reagents
-
-
Procedure: a. Treat cultured cells with the thienopyrimidine inhibitor or vehicle control. b. Harvest and lyse the cells. c. Heat the cell lysates to a range of temperatures. d. Cool the samples and separate the soluble protein fraction from the precipitated proteins by centrifugation. e. Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: a. Generate a melting curve for the target kinase in the presence and absence of the inhibitor. b. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: A typical workflow for improving inhibitor selectivity.
Caption: A simplified PI3K-Akt-mTOR signaling pathway.
References
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cytotoxicity issues with novel thienopyrimidine derivatives
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing cytotoxicity issues encountered during experiments with novel thienopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for thienopyrimidine derivatives?
A1: Thienopyrimidine derivatives can induce cytotoxicity through various mechanisms, often related to their role as kinase inhibitors. Key mechanisms include the induction of apoptosis (programmed cell death), oxidative stress, and mitotic catastrophe.[1] Some derivatives have been shown to inhibit critical signaling pathways involved in cell survival and proliferation, such as VEGFR-2 phosphorylation, leading to anti-angiogenic and apoptotic effects.[2] The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[3][4][5]
Q2: I am observing high cytotoxicity even at low concentrations. What could be the reason?
A2: High potency is a desired trait for anti-cancer agents. Some thienopyrimidine derivatives are highly efficacious, with IC50 values in the low micromolar or even nanomolar range against specific cancer cell lines.[1][6] However, if cytotoxicity is unexpectedly high across all tested cell lines, including normal or non-target cells, consider the following:
-
Compound Purity: Impurities from the synthesis process could be highly cytotoxic.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific cell line. A vehicle control is essential.
-
Calculation Error: Double-check all dilutions and calculations for the compound stock and working solutions.
Q3: How should I select an appropriate starting concentration range for a new thienopyrimidine derivative?
A3: For a completely novel derivative, a broad concentration range is recommended for initial screening. Based on published data for similar compounds, a range spanning from 0.1 µM to 100 µM is a common starting point.[1] A logarithmic or semi-logarithmic series of dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) will help in efficiently determining the half-maximal inhibitory concentration (IC50).
Q4: Which cell viability assays are most suitable for these compounds?
A4: A multi-assay approach is often recommended to obtain reliable results.[7]
-
Metabolic Assays (e.g., MTT, MTS, XTT): These are common, high-throughput colorimetric assays that measure the metabolic activity of cells, which correlates with viability.[8][9] The MTT assay, for instance, relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[9][10]
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase from cells with compromised membranes, indicating cell death.[11]
-
Apoptosis Assays: To confirm the mechanism of cell death, assays like Annexin V/PI staining via flow cytometry can be used to distinguish between apoptotic and necrotic cells.[2]
Troubleshooting Guides
Problem 1: My cell viability assay results show high variability between replicate wells.
| Question | Possible Cause & Solution |
| Are my cells seeded evenly? | Uneven Cell Seeding: This is a primary cause of variability.[12] Ensure the cell suspension is thoroughly and gently mixed before and during plating to prevent settling.[13][14] |
| Am I observing an "edge effect"? | Edge Effect: Wells on the perimeter of a 96-well plate are prone to evaporation, altering media and compound concentrations.[12][14] To mitigate this, fill the outer wells with sterile PBS or media without cells and exclude them from analysis.[12] |
| Is my pipetting technique consistent? | Pipetting Errors: Inconsistent pipetting of cells, media, or reagents leads directly to variability.[12] Ensure pipettes are calibrated regularly and maintain a consistent technique. |
Problem 2: My MTT assay results are not reproducible or show an unexpected increase in signal at high compound concentrations.
| Question | Possible Cause & Solution |
| Is the compound interfering with the assay? | Compound Interference: Some compounds can chemically reduce the MTT reagent or interact with the formazan product, leading to false readings.[12][15] Solution: Run a cell-free control with media, MTT reagent, and your compound at various concentrations to check for direct chemical reduction.[15][16] |
| Are the formazan crystals fully dissolved? | Incomplete Solubilization: Undissolved purple formazan crystals will lead to artificially low and variable absorbance readings.[12] Solution: Ensure you are using a sufficient volume of a suitable solvent (e.g., DMSO, SDS) and mix thoroughly until all crystals are dissolved. Visually confirm dissolution under a microscope if necessary.[10][12] |
| Could the compound be altering cell metabolism? | Metabolic Upregulation: At certain concentrations, some compounds can induce a stress response that increases cellular metabolic activity, leading to a higher MTT signal that doesn't reflect an increase in cell number.[15] Solution: Corroborate your MTT results with a different type of assay that does not measure metabolic activity, such as a direct cell count, an LDH assay, or a dye-exclusion assay (e.g., Trypan Blue). |
Problem 3: My thienopyrimidine derivative is precipitating in the cell culture medium.
| Question | Possible Cause & Solution |
| Is the compound's solubility limited? | Poor Aqueous Solubility: Many organic compounds have limited solubility in aqueous media. Solution: First, ensure the final DMSO concentration is as high as is tolerable for your cells (typically <0.5%). If precipitation still occurs, consider using a different solvent or formulating the compound with solubility-enhancing excipients, though this may impact the experiment. |
| Did I prepare the dilutions correctly? | Improper Dilution: Adding a highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out." Solution: Perform serial dilutions. When making the final working solution, add the compound stock to the medium while vortexing or mixing to ensure rapid dispersion. |
Data Presentation
When reporting cytotoxicity, a structured table is essential for clarity and comparison.
Table 1: Example IC50 Values (µM) of Thienopyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | HCT116 (Colon) | A2780 (Ovarian) | MCF-7 (Breast) | PC-3 (Prostate) |
| TP-A01 | 0.85 ± 0.09 | 1.21 ± 0.15 | 5.43 ± 0.61 | 7.89 ± 0.92 |
| TP-A02 | 1.15 ± 0.13 | 0.98 ± 0.11 | 8.12 ± 0.75 | 10.3 ± 1.14 |
| TP-B01 | > 50 | 45.6 ± 5.1 | > 50 | > 50 |
| Sorafenib | 3.50 ± 0.42 | 4.10 ± 0.55 | 6.20 ± 0.78 | 5.50 ± 0.60 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Experimental Protocols
Key Protocol: MTT Assay for Cytotoxicity
This protocol provides a standard method for assessing cell viability based on metabolic activity.[8][9][16]
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine derivative in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., ≤0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations (or vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9][10]
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[16]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[9]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a buffered 10% SDS solution) to each well.[9][17]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[16]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all experimental wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for assessing compound cytotoxicity.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a three-step process:
-
Gewald Reaction: Synthesis of a substituted 2-aminothiophene, typically an ester derivative, from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.
-
Pyrimidine Ring Formation: Cyclization of the aminothiophene intermediate with a suitable reagent, such as formamide, to construct the thieno[3,2-d]pyrimidine core.
-
Hydrolysis: Conversion of the ester group to the final carboxylic acid.
Q2: What are the critical safety precautions to consider during this synthesis, especially at a larger scale?
A2: Key safety considerations include:
-
Gewald Reaction: This reaction can be exothermic and may produce hydrogen sulfide (H₂S), a toxic and flammable gas. Adequate cooling and a proper gas scrubbing system are essential.
-
Formamide Handling: Formamide is a teratogen and can decompose at high temperatures to produce toxic gases like carbon monoxide, ammonia, and hydrogen cyanide.[1][2][3][4][5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both the Gewald reaction and the cyclization step can be exothermic. Temperature control is crucial to prevent runaway reactions, especially during scale-up.[6][7]
Q3: Are there any recommended analytical techniques for monitoring the progress of the reactions?
A3: Yes, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are recommended for monitoring the consumption of starting materials and the formation of products at each stage. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Step 1: Gewald Reaction - Synthesis of Ethyl 4-amino-2-methylthieno[3,2-d]pyrimidine-7-carboxylate
Experimental Protocol:
A plausible protocol for the Gewald reaction to synthesize the key aminothiophene intermediate is as follows:
-
To a stirred mixture of ethyl acetoacetate (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, a catalytic amount of a secondary amine (e.g., morpholine or diethylamine) is added portion-wise at room temperature.
-
The reaction mixture is then gently heated to 40-50 °C and stirred for several hours until the starting materials are consumed (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting materials.- Incorrect base or insufficient amount.- Low reaction temperature. | - Check the purity of starting materials.- Use a freshly opened bottle of the amine catalyst.- Gradually increase the reaction temperature, but not exceeding 60 °C to avoid side reactions. |
| Formation of Byproducts | - Knoevenagel condensation product is the main component.- Dimerization or polymerization of reactants. | - Ensure sulfur is fully dissolved and reacting by maintaining a gentle reflux.- Control the rate of addition of the base to manage the initial condensation reaction. |
| Difficult Product Isolation | - Product is oily or does not precipitate. | - Try adding the reaction mixture to ice-water to induce precipitation.- Perform an extraction with a suitable organic solvent, followed by crystallization. |
| Hydrogen Sulfide Odor | - Inefficient gas scrubbing. | - Ensure the reaction is conducted in a well-ventilated fume hood with a properly functioning gas scrubber containing a basic solution (e.g., sodium hydroxide).[8][9][10][11][12] |
Quantitative Data Summary (Literature-based estimates):
| Parameter | Value |
| Typical Yield | 60-85% |
| Reaction Temperature | 40-50 °C |
| Reaction Time | 2-6 hours |
Experimental Workflow:
Step 2: Pyrimidine Ring Formation
Experimental Protocol:
-
A mixture of the aminothiophene intermediate (1.0 eq) and an excess of formamide is heated to a high temperature (e.g., 150-180 °C).
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then cooled, and the product is precipitated by the addition of water or a non-polar solvent. The solid is collected by filtration, washed, and dried.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction temperature or time. | - Gradually increase the reaction temperature, being mindful of formamide's decomposition point (around 180-200 °C).[1][2][4][5]- Extend the reaction time. |
| Dark-colored Product/Tar Formation | - Decomposition of formamide or starting material at high temperatures. | - Lower the reaction temperature and extend the reaction time.- Consider using a co-solvent with a high boiling point to allow for a lower reaction temperature. |
| Low Yield | - Loss of product during workup.- Side reactions. | - Optimize the precipitation and washing steps to minimize product loss.- Purify the crude product by recrystallization or column chromatography. |
Quantitative Data Summary (Literature-based estimates):
| Parameter | Value |
| Typical Yield | 50-70% |
| Reaction Temperature | 150-180 °C |
| Reaction Time | 2-8 hours |
Logical Relationship for Troubleshooting:
Step 3: Hydrolysis of the Ester
Experimental Protocol:
-
The thienopyrimidine ester is suspended in a suitable solvent system, such as a mixture of an alcohol (e.g., ethanol) and water.
-
A base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | - Steric hindrance around the ester group.- Insufficient base or reaction time. | - Use a stronger base or a co-solvent like THF or DMSO to improve solubility and reactivity.[13]- Increase the reaction time and/or temperature. |
| Product Contamination with Starting Material | - Incomplete reaction. | - Re-subject the isolated product to the hydrolysis conditions.- Purify the final product by recrystallization from a suitable solvent. |
| Difficulty in Product Precipitation | - Product is soluble in the acidic aqueous solution. | - Adjust the pH carefully to the isoelectric point of the carboxylic acid.- Extract the product with an organic solvent after acidification. |
Quantitative Data Summary (Literature-based estimates):
| Parameter | Value |
| Typical Yield | 80-95% |
| Reaction Temperature | Reflux |
| Reaction Time | 2-12 hours |
Signaling Pathway Analogy for Hydrolysis:
References
- 1. Formamide - Sciencemadness Wiki [sciencemadness.org]
- 2. Formamide - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. amarequip.com [amarequip.com]
- 7. fauske.com [fauske.com]
- 8. trimeric.com [trimeric.com]
- 9. Hydrogen Sulfide (H₂S) Removal | Efficient Gas Scrubbers by Ravebo [raveboscrubber.com]
- 10. researchgate.net [researchgate.net]
- 11. H2s scrubber | Drizgas Tech [drizgas.com]
- 12. machengineering.com [machengineering.com]
- 13. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Analysis of 4-Substituted Thieno[3,2-d]pyrimidines: Efficacy Across Diverse Therapeutic Targets
An Objective Guide for Researchers and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities. The substitution at the 4-position, in particular, has been a key area of exploration, leading to the development of potent inhibitors for various therapeutic targets. This guide provides a comparative overview of the efficacy of different 4-substituted thieno[3,2-d]pyrimidines, supported by experimental data, to aid researchers in drug discovery and development.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro efficacy of various 4-substituted thieno[3,2-d]pyrimidine derivatives against different biological targets. The data is compiled from multiple studies to facilitate a cross-target comparison of the potency of these compounds.
| Compound ID/Series | Substitution at 4-Position | Target | Assay | IC50 | Reference |
| Gamhepathiopine Analogue | Chloro | P. falciparum (erythrocytic stage) | In vitro antiplasmodial assay | Good activity | [1][2] |
| HY3 | Not specified | RIPK2 | Kinase inhibition assay | 11 nM | [3] |
| Compound 20 | Not specified | CDK7 | Kinase inhibition assay | Potent inhibitory activity | [4] |
| Compound 19 | N-(4-(tert-butyl)phenethyl) | M. tuberculosis Cyt-bd oxidase | Whole-cell ATP depletion assay | 6-18 µM | [5] |
| Thieno[3,2-d]pyrimidin-4-ones | Various benzyl groups | 17β-HSD2 | In vitro enzyme inhibition | Moderately active | [6] |
| MMV1578877 | N-(pyrimidin-4-yl) | M. ulcerans | In vitro antimycobacterial assay | Submicromolar activity | [7] |
Disclaimer: The presented IC50 values are for comparative purposes only. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods to assess the efficacy of these compounds is crucial. The following diagrams illustrate a key signaling pathway targeted by a class of thieno[3,2-d]pyrimidines and a general workflow for evaluating their inhibitory activity.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidines.
Caption: General workflow for a kinase inhibition assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and comparison of scientific findings. Below are methodologies for key experiments cited in the evaluation of 4-substituted thieno[3,2-d]pyrimidines.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (4-substituted thieno[3,2-d]pyrimidine)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates
-
Plate reader compatible with the detection reagent
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the specific substrate, and the assay buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Antiplasmodial Activity Assay against P. falciparum
This protocol is used to assess the efficacy of compounds against the erythrocytic stages of the malaria parasite, Plasmodium falciparum.[1]
-
Reagents and Materials:
-
Chloroquine-sensitive or -resistant strain of P. falciparum
-
Human red blood cells (O+)
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compound
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
-
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Prepare a serial dilution of the test compound in the culture medium.
-
In a 96-well plate, add the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit).
-
Add the diluted test compound to the wells. Include controls with no drug and a known antimalarial drug (e.g., chloroquine).
-
Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells and add SYBR Green I to stain the parasite DNA.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the parasite growth.
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
-
Whole-Cell ATP Depletion Assay for M. tuberculosis
This assay is used to identify inhibitors of respiratory chain complexes, such as cytochrome bd oxidase, in mycobacteria.[5]
-
Reagents and Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with ADC and Tween 80
-
Test compound
-
Q203 (a cytochrome bcc:aa3 inhibitor, used to sensitize the assay for bd oxidase inhibitors)
-
BacTiter-Glo™ Microbial Cell Viability Assay reagent
-
96-well plates
-
-
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Dilute the culture to the desired cell density.
-
In a 96-well plate, add the bacterial suspension.
-
Add the test compound with and without a fixed concentration of Q203.
-
Incubate the plates at 37°C for the desired time.
-
Add the BacTiter-Glo™ reagent to each well to lyse the cells and generate a luminescent signal proportional to the ATP concentration.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in ATP levels indicates inhibition of cellular respiration.
-
Determine the IC50 of ATP depletion by plotting the percentage of ATP reduction against the log of the compound concentration. A significantly lower IC50 in the presence of Q203 suggests specific inhibition of the cytochrome bd oxidase.
-
Conclusion
The 4-substituted thieno[3,2-d]pyrimidine scaffold is a versatile platform for the development of potent and selective inhibitors against a range of therapeutic targets. The data presented in this guide highlight the significant potential of this chemical class in addressing various diseases, from infectious diseases like malaria and tuberculosis to non-communicable diseases such as cancer. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these promising compounds. Future structure-activity relationship (SAR) studies will undoubtedly lead to the discovery of even more effective and safer drug candidates based on this remarkable heterocyclic core.
References
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-d]pyrimidines in Kinase Inhibition and Cancer Therapy
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, serving as a versatile platform for the development of potent and selective modulators of various biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidine derivatives, with a primary focus on their role as kinase inhibitors and their broader applications in oncology. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Kinase Inhibition: A Major Therapeutic Avenue
Thieno[3,2-d]pyrimidines have been extensively explored as inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer.[2] The rigid, bicyclic nature of the thieno[3,2-d]pyrimidine core makes it an excellent scaffold for designing molecules that can fit into the ATP-binding pocket of kinases.
Sirtuin (SIRT) Inhibition
A novel class of potent pan-Sirtuin (SIRT1, SIRT2, and SIRT3) inhibitors was identified based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold.[3] These inhibitors demonstrate low nanomolar potency and serve as valuable tools for studying sirtuin biology.
Table 1: SAR of Thieno[3,2-d]pyrimidine-6-carboxamides as SIRT1/2/3 Inhibitors [3]
| Compound | R Group | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |
| 11c | 2-aminoethyl-N-acetylpiperidine | 3.6 | 2.7 | 4.0 |
| 16a | 2-aminoethylpiperidine | 5-15 fold less potent than 20 | 5-15 fold less potent than 20 | 5-15 fold less potent than 20 |
| 21 | piperidine | Micromolar | Micromolar | Micromolar |
| 22 | ethylamine | Abolished | Abolished | Abolished |
Key SAR Insights:
-
The thieno[3,2-d]pyrimidine-6-carboxamide core is essential for inhibitory activity.[3]
-
A long side chain at the carboxamide, such as an aminoethylpiperidine group, is crucial for potent, low nanomolar inhibition.[3]
-
Removal or significant truncation of this side chain, as seen in compounds 21 and 22 , leads to a dramatic loss of potency.[3]
-
Acetylation of the terminal amine on the side chain (as in 11c ) is well-tolerated and can fine-tune the compound's properties.[3]
Cyclin-Dependent Kinase 7 (CDK7) Inhibition
Targeting cyclin-dependent kinase 7 (CDK7) is a promising therapeutic strategy in oncology due to its dual role in regulating the cell cycle and transcription.[4] Extensive SAR studies on the thieno[3,2-d]pyrimidine core have led to the discovery of potent and orally bioavailable CDK7 inhibitors for the treatment of triple-negative breast cancer.[4]
Table 2: SAR of Thieno[3,2-d]pyrimidine Derivatives as CDK7 Inhibitors [4]
| Compound | R1 | R2 | CDK7 IC50 (nM) | MDA-MB-453 Cell Proliferation IC50 (nM) |
| Lead Compound (20) | Specific complex moiety | Specific complex moiety | Potent | Remarkable efficacy |
Key SAR Insights:
-
Optimization of the thieno[3,2-d]pyrimidine core has yielded a series of novel CDK7 inhibitors with improved potency and pharmacokinetic properties.[4]
-
Compound 20 emerged as a lead candidate with potent inhibitory activity against CDK7 and significant efficacy in a triple-negative breast cancer cell line.[4]
-
This series of compounds demonstrates favorable oral bioavailability and desirable pharmacokinetic profiles, making them promising candidates for further development.[4]
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition
Two classes of piperazinone-containing thieno[3,2-d]pyrimidines have been designed as new inhibitors of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[5]
Table 3: Comparison of Piperazinone vs. Piperazine Thieno[3,2-d]pyrimidines as PI3Kδ Inhibitors [5]
| Scaffold | General Potency for PI3Kδ | General Selectivity for PI3Kδ | Antiproliferative Activity (NHL cell lines) |
| Piperazinone-containing thieno[3,2-d]pyrimidine | More potent | More selective | Comparable or better than idelalisib |
| Piperazine-containing thieno[3,2-d]pyrimidine | Less potent | Less selective | Not specified |
Key SAR Insights:
-
The introduction of a piperazinone moiety at the 6-position of the thieno[3,2-d]pyrimidine core leads to more potent and selective PI3Kδ inhibitors compared to their piperazine counterparts.[5]
-
This modification has resulted in the discovery of several potent PI3Kδ inhibitors with strong antiproliferative activity against non-Hodgkin lymphoma (NHL) cell lines.[5]
Focal Adhesion Kinase (FAK) Inhibition
A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed as novel inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[6]
Table 4: SAR of 2,7-Disubstituted-Thieno[3,2-d]pyrimidines as FAK Inhibitors [6]
| Compound | FAK IC50 (nM) | U-87MG IC50 (µM) | A-549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HK2 (normal cell) IC50 (µM) |
| 26f | 28.2 | 0.16 | 0.27 | 0.19 | 3.32 |
Key SAR Insights:
-
The 2,7-disubstituted-thieno[3,2-d]pyrimidine scaffold serves as a new platform for designing FAK inhibitors.[6]
-
Compound 26f demonstrated potent enzymatic inhibition and strong antiproliferative activity against several cancer cell lines, with greater potency than the reference compound TAE-226.[6]
-
Importantly, compound 26f showed significantly less cytotoxicity towards a normal human cell line, indicating a favorable therapeutic window.[6]
-
This compound was also found to induce apoptosis and arrest the cell cycle in G0/G1 phase, in addition to suppressing cancer cell migration.[6]
Broader Anticancer and Other Therapeutic Applications
The therapeutic potential of thieno[3,2-d]pyrimidines extends beyond kinase inhibition. They have been investigated for a wide range of pharmacological activities.[1][7]
-
Anticancer Activity: Besides specific kinase inhibition, various derivatives have shown general cytotoxic effects against different cancer cell lines. The substitution pattern on both the thiophene and pyrimidine rings plays a crucial role in determining the anticancer potency and selectivity.[8][9]
-
Adenosine A(2A) Receptor Antagonism: Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and identified as selective antagonists of the adenosine A(2A) receptor, which has implications for neurodegenerative diseases like Parkinson's.[10]
-
Antimicrobial Activity: Structure-activity relationship studies have revealed that the antimicrobial activity of thieno[3,2-d]pyrimidines is highly dependent on the substitution patterns. For instance, electron-withdrawing groups at the 2-position of the pyrimidine ring tend to enhance antimicrobial potency.[11]
-
h-NTPDase Inhibition: Thieno[3,2-d]pyrimidine derivatives have been synthesized and shown to be selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), with different substitution patterns conferring selectivity for different isoforms (h-NTPDase1, 2, 3, and 8).[12]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical workflow for SAR studies.
Caption: A simplified diagram of kinase signaling pathways targeted by thieno[3,2-d]pyrimidine inhibitors.
Caption: A general workflow for structure-activity relationship (SAR) studies of thieno[3,2-d]pyrimidines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the SAR studies of thieno[3,2-d]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A kinase reaction is set up in a microplate well containing the kinase, substrate, and assay buffer. b. The test compound is added at various concentrations. c. The reaction is initiated by adding ATP. d. The plate is incubated at a specified temperature for a set period (e.g., 60 minutes at 30°C). e. The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[3,2-d]pyrimidine derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined.
References
- 1. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Effects of 4-Amino-Thieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents. Within this class, 4-amino-thieno[2,3-d]pyrimidine derivatives have demonstrated significant antiproliferative activity across a range of cancer cell lines. This guide provides an objective comparison of the performance of these compounds against other alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of 4-amino-thieno[2,3-d]pyrimidines is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several exemplary 4-amino-thieno[2,3-d]pyrimidine derivatives and compare them with established anticancer drugs such as Doxorubicin, Gefitinib, and Sorafenib.
Table 1: Antiproliferative Activity (IC50 in µM) of 4-Amino-Thieno[2,3-d]pyrimidines and a Reference Drug Against Various Cancer Cell Lines.
| Compound/Drug | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| Derivative 1 | 0.013[1] | - | - | - | - |
| Derivative 2 | 8.3 µg/mL[2] | - | - | - | - |
| Derivative 3 | 22.12[3] | - | - | - | - |
| Derivative 4 | 22.52[3] | - | - | - | - |
| Derivative 5 | - | - | 2.80[4] | 4.10[4] | - |
| Derivative 6 | - | - | - | - | 17.79 |
| Doxorubicin | 30.40[3] | - | - | - | - |
| Gefitinib | - | - | - | - | - |
| Sorafenib | - | - | - | - | - |
Table 2: Kinase Inhibitory Activity (IC50 in µM) of 4-Amino-Thieno[2,3-d]pyrimidines and Reference Kinase Inhibitors.
| Compound/Drug | VEGFR-2 | EGFR (wild-type) | EGFR (T790M mutant) | PI3Kβ | PI3Kγ |
| Derivative A | 0.0039 | - | - | - | - |
| Derivative B | 0.005 | - | - | - | - |
| Derivative C | 0.23[4] | - | - | - | - |
| Derivative D | - | 0.03719 | 0.20410 | - | - |
| Derivative E | - | - | - | 72% inhibition | 84% inhibition |
| Sorafenib | 0.23[4] | - | - | - | - |
| Erlotinib | - | - | - | - | - |
| PI-103 | - | - | - | - | - |
Mechanism of Action: Targeting Key Signaling Pathways
Many 4-amino-thieno[2,3-d]pyrimidine derivatives exert their antiproliferative effects by inhibiting protein kinases crucial for cancer cell growth and survival. The primary targets identified include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[2][5][6][7]
VEGFR Signaling Pathway
Several 4-amino-thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[4][5] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels, thereby restricting tumor growth and metastasis.
EGFR Signaling Pathway
The thieno[2,3-d]pyrimidine core is a well-established scaffold for EGFR inhibitors.[7] Certain derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation EGFR inhibitors.[8] Inhibition of EGFR blocks downstream signaling cascades like the Ras-Raf-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel 4-amino-thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent PI3K inhibitors, demonstrating activity against various PI3K isoforms.[6][9]
Experimental Protocols
The following are standardized protocols for commonly used in vitro assays to determine the antiproliferative effects of chemical compounds.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
4-amino-thieno[2,3-d]pyrimidine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells after treatment with cytotoxic agents.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours or continuous exposure).
-
Replace the treatment medium with fresh complete medium and incubate for 7-14 days, until visible colonies form in the control wells.
-
Wash the wells with PBS, fix the colonies with fixation solution for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction to assess the effect of the compounds on clonogenic survival.
Conclusion
4-Amino-thieno[2,3-d]pyrimidines represent a promising class of compounds with potent antiproliferative effects against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways such as VEGFR, EGFR, and PI3K, making them attractive candidates for targeted cancer therapy. This guide provides a comparative overview of their efficacy and detailed experimental protocols to facilitate further research and development in this area. The presented data underscores the potential of this chemical scaffold in the discovery of novel and effective anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design" by Amgad Albohy [buescholar.bue.edu.eg]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Thienopyrimidine Kinase Inhibitors: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the mechanism of action of thienopyrimidine-based kinase inhibitors. It offers a comparison with other classes of kinase inhibitors and details the essential experimental protocols required for robust validation.
Thienopyrimidines are a significant class of heterocyclic compounds that act as bioisosteres of purines, enabling them to effectively compete with ATP for the binding site of various protein kinases.[1] Their unique structure serves as a versatile scaffold for designing potent and selective inhibitors targeting kinases implicated in cancer and other diseases, such as VEGFR, EGFR, and PI3K.[1][2][3][4] The validation of their specific mechanism of action is a critical step in the drug discovery pipeline, ensuring efficacy and minimizing off-target effects.[5]
Comparative Performance of Kinase Inhibitors
The efficacy of kinase inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The following tables compare the performance of representative thienopyrimidine inhibitors against other well-established kinase inhibitors targeting similar pathways.
Table 1: Comparison of VEGFR-2 Inhibitors
| Compound | Class | Target Kinase | IC50 (nM) | Target Disease(s) |
|---|---|---|---|---|
| Thienopyrimidine Cpd 9 | Thienopyrimidine | VEGFR-2 | 80 | Cancer (Anti-angiogenesis) |
| Thienopyrimidine Cpd 17f | Thienopyrimidine | VEGFR-2 | 230 | Cancer (Anti-angiogenesis)[6] |
| Sunitinib | Indolinone | VEGFR-2, PDGFR, c-KIT | 2-80 | Renal Cell Carcinoma, GIST |
| Sorafenib | Diarylurea | VEGFR-2, PDGFR, B-Raf | 90 | Renal Cell Carcinoma, Hepatocellular Carcinoma |
Table 2: Comparison of EGFR Inhibitors
| Compound | Class | Target Kinase | IC50 (nM) | Target Disease(s) |
|---|---|---|---|---|
| Olmutinib | Thienopyrimidine | EGFR (T790M mutant) | 7.3 | Non-Small Cell Lung Cancer (NSCLC)[2] |
| Gefitinib | Quinazoline | EGFR (wild-type) | 2 - 37 | NSCLC |
| Erlotinib | Quinazoline | EGFR | 2 | NSCLC, Pancreatic Cancer |
| Dacomitinib | Quinazoline | EGFR | 6 | NSCLC |
Table 3: Comparison of PI3K Inhibitors
| Compound | Class | Target Kinase | IC50 (nM) | Target Disease(s) |
|---|---|---|---|---|
| Pictilisib (GDC-0941) | Thienopyrimidine | PI3Kα | 3 | Solid Tumors[7] |
| Thienopyrimidine Cpd 6g | Thienopyrimidine | PI3Kα | <1 | Cancer |
| Idelalisib | Quinazolinone | PI3Kδ | 2.5 | Leukemia, Lymphoma |
| Alpelisib | 2-aminothiazole | PI3Kα | 5 | Breast Cancer |
Key Experimental Protocols for Mechanism of Action Validation
A multi-faceted approach combining biochemical, cellular, and biophysical methods is essential to robustly validate the mechanism of action of a novel kinase inhibitor.[8]
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity and potency (IC50) of the thienopyrimidine compound against the purified target kinase.
Methodology: Radiometric Filter Binding Assay
Radiometric assays are considered a gold standard for their direct measurement of substrate phosphorylation.[9][10]
-
Reagents:
-
Recombinant purified target kinase (e.g., VEGFR-2, EGFR).
-
Specific peptide substrate for the kinase.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[8]
-
[γ-³³P]ATP (radiolabeled ATP).
-
Unlabeled ATP.
-
Test thienopyrimidine inhibitor (serial dilutions).
-
Phosphocellulose filter mat.
-
Stop solution (e.g., phosphoric acid).
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and varying concentrations of the inhibitor in the kinase reaction buffer.[11]
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Termination: Stop the reaction by spotting the mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.[11]
-
Washing: Wash the filter mat multiple times with a stop solution (e.g., 0.75% phosphoric acid) to remove unreacted [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Target Engagement Assays
Objective: To confirm that the inhibitor engages and inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[12]
Methodology: Western Blotting
Western blotting is a robust technique to visualize the change in phosphorylation status of a target protein upon inhibitor treatment.[12]
-
Reagents:
-
Cancer cell line expressing the target kinase (e.g., HCT-116 for VEGFR-2, A549 for EGFR).
-
Cell culture medium and supplements.
-
Test thienopyrimidine inhibitor.
-
Stimulant (e.g., EGF for EGFR pathway activation).[13]
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-AKT) and one for the total substrate protein (e.g., anti-total-AKT).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to ~80% confluency. Pre-treat cells with various concentrations of the thienopyrimidine inhibitor for 1-2 hours.[14]
-
Stimulation: If required, stimulate the relevant pathway with a growth factor (e.g., EGF) for 15-30 minutes to induce kinase activity and substrate phosphorylation.[13][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE, then transfer the proteins to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-linked secondary antibody for 1 hour.[14]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify band intensities. For accurate interpretation, strip the membrane and re-probe with an antibody for the total substrate protein to normalize the phospho-signal.[13] A dose-dependent decrease in the phosphorylated substrate relative to the total protein confirms target engagement.
-
Cellular Proliferation Assays
Objective: To measure the functional consequence of kinase inhibition on the proliferation and viability of cancer cells.
Methodology: Luminescence-Based Viability Assay (e.g., CellTiter-Glo®)
-
Reagents:
-
Cancer cell lines known to be dependent on the target kinase pathway.
-
96-well clear-bottom white plates.
-
Test thienopyrimidine inhibitor (serial dilutions).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the test inhibitor to the wells. Include wells with vehicle control (e.g., DMSO) and no-cell controls.
-
Incubation: Incubate the plate for a defined period (typically 72 hours) under standard cell culture conditions.[8]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - ID [thermofisher.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Thienopyrimidine Compounds: A Comparative Analysis of In Vitro and In Vivo Antitumor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo activities of promising thienopyrimidine compounds. By presenting key experimental data and detailed methodologies, this document aims to facilitate the evaluation and selection of candidates for further preclinical and clinical development.
Thienopyrimidine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, particularly as anticancer agents. Their structural similarity to purines allows them to interact with various enzymatic targets, including protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. This guide focuses on a comparative analysis of their efficacy in controlled laboratory settings versus living organisms.
Data Summary: In Vitro vs. In Vivo Efficacy
The following table summarizes the quantitative data for representative thienopyrimidine compounds, highlighting their in vitro cytotoxic activity against various cancer cell lines and their corresponding in vivo antitumor effects.
| Compound | Target(s) | In Vitro Assay (Cell Line) | IC50 (µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 5f | EGFR, VEGFR-2 | MCF-7 (Breast Cancer) | More potent than erlotinib and doxorubicin | Not Specified | Not Specified | [1] |
| Compound 17f | VEGFR-2 | HCT-116 (Colon Cancer), HepG2 (Liver Cancer) | 2.80 (HCT-116), 4.10 (HepG2) | Not Specified | Not Specified | [2] |
| Compound 6j | Not Specified | HCT116 (Colon), LN-229 (Brain), A2780 (Ovarian) | 0.6 - 1.2 | CHO (Normal epithelial cell line) | IC50 of 14 ± 1.3 µM in normal cells, indicating selectivity | [3] |
| Compound 9a | FLT3 Kinase | HepG-2 (Liver Cancer), MCF-7 (Breast Cancer) | 6.62 (HepG-2), 7.2 (MCF-7) | Not Specified | Not Specified | [4] |
| Ff-35 | Choline Kinase α1 (CKα1) | A549 (Lung), Hela (Cervical), MDA-MB-231 (Breast) | Submicromolar | Not Specified | Induces G1 phase cell cycle arrest and apoptosis | [5][6] |
| Compounds 15, 14, 8 | Pim-1 Kinase | MCF-7 (Breast Cancer) | 1.18, 1.19, 1.26 | Animal Models | Significantly reduced tumor growth | [7] |
Key Signaling Pathway: VEGFR-2 Inhibition
A prevalent mechanism of action for many anticancer thienopyrimidine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2][8] The diagram below illustrates the VEGFR-2 signaling cascade and the point of intervention for thienopyrimidine inhibitors.
Caption: VEGFR-2 signaling pathway and inhibition by thienopyrimidine compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The thienopyrimidine compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO alone.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of potential anticancer agents.
-
Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are acclimatized for at least one week before the experiment.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1x10⁶ to 1x10⁷ cells) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Compound Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The thienopyrimidine compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight and any signs of toxicity are also recorded.
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated.
Experimental Workflow
The following diagram outlines the typical workflow for the discovery and evaluation of thienopyrimidine compounds as anticancer agents, from initial in vitro screening to in vivo validation.
Caption: From Lab to Life: The Thienopyrimidine Drug Discovery Workflow.
Conclusion
The presented data underscores the potential of thienopyrimidine derivatives as a versatile scaffold for the development of novel anticancer therapeutics. While in vitro assays are invaluable for high-throughput screening and initial potency determination, in vivo studies are indispensable for evaluating the pharmacological properties, including efficacy and selectivity, in a complex biological system. The correlation between in vitro and in vivo activity is a critical aspect of drug development, and the compounds highlighted in this guide demonstrate promising characteristics that warrant further investigation. Future research should continue to explore the structure-activity relationships and pharmacokinetic profiles of these compounds to optimize their therapeutic potential.
References
- 1. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Molecular Docking Predictions for Thienopyrimidine Ligands
Thienopyrimidine derivatives have emerged as a promising class of compounds in drug discovery, demonstrating a wide range of biological activities, particularly as kinase inhibitors in oncology. Molecular docking is a key computational tool used to predict the binding orientation and affinity of these ligands to their protein targets. However, the reliability of in silico predictions hinges on rigorous experimental validation. This guide provides a comparative overview of molecular docking predictions for various thienopyrimidine ligands against their experimental validation data, details the experimental protocols used for this validation, and illustrates the relevant biological pathways and workflows.
Data Presentation: Comparing Docking Predictions with Experimental Results
The following tables summarize the correlation between the predicted binding affinities (docking scores) of thienopyrimidine ligands and their experimentally determined biological activities (IC50 values).
Table 1: Validation of Thienopyrimidine Derivatives as VEGFR-2 Inhibitors [1]
| Compound | Docking Score (kcal/mol) | In vitro VEGFR-2 Inhibition IC50 (µM) |
| 18 | -22.71 | 0.084 |
| Sorafenib (Reference) | -21.77 | Not specified |
| Software: MOE 2019 | PDB ID: 2OH4 |
Table 2: Validation of Thieno[2,3-d][1][2][3]triazolo[1,5-a]pyrimidine Derivatives [4]
| Compound | Target Cancer Cell Line | Cytotoxicity IC50 (µM) | Docking Score against EGFR (kcal/mol) | Docking Score against PI3K (kcal/mol) |
| 10b | MCF-7 | 19.4 ± 0.22 | -6.83 | -8.04 |
| 10e | MCF-7 | 14.5 ± 0.30 | -7.53 | -8.54 |
| Doxorubicin (Reference) | MCF-7 | 40.0 ± 3.9 | Not Applicable | Not Applicable |
Table 3: Validation of Thieno[3,2-d]pyrimidine Derivatives as FAK Inhibitors [3]
| Compound | FAK Inhibition IC50 (nM) | U-87MG Cell Proliferation IC50 (µM) | A-549 Cell Proliferation IC50 (µM) | MDA-MB-231 Cell Proliferation IC50 (µM) |
| 26f | 28.2 | 0.16 | 0.27 | 0.19 |
| TAE-226 (Reference) | Not specified | Stronger potency than TAE-226 reported | Stronger potency than TAE-226 reported | Stronger potency than TAE-226 reported |
Table 4: Validation of Thieno[2,3-d]pyrimidine Derivatives as EGFR Inhibitors [5]
| Compound | EGFRWT Inhibition IC50 (nM) | EGFRT790M Inhibition IC50 (nM) |
| 5b | 37.19 | 204.10 |
| PDB IDs: EGFRWT (4HJO), EGFRT790M (3W2O) |
Table 5: Validation of Chalcone-Thienopyrimidine Derivatives
| Compound | Cytotoxicity against HepG2 IC50 (µM) | Cytotoxicity against MCF-7 IC50 (µM) | Docking Binding Free Energy against Bcl-2 (kcal/mol) |
| 3b | More potent than 5-FU | More potent than 5-FU | -9.67 (for reference DRO) |
| 3g | More potent than 5-FU | More potent than 5-FU | Docking performed |
| 5-FU (Reference) | Used as a reference | Used as a reference | Not Applicable |
| Software: AutoDock 4.2 | PDB ID: 2W3L |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of experimental data. Below are summaries of key experimental protocols cited in the validation of thienopyrimidine ligands.
1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The ligand structures are sketched using chemical drawing software and optimized to their lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, explores different conformations and orientations of the ligand within the grid box.[6]
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy is generally considered the most favorable.
2. In Vitro Kinase Assays (VEGFR-2, EGFR, FAK)
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A master mix is prepared containing the kinase buffer, a peptide substrate (e.g., Poly (Glu, Tyr)), and ATP.[7][8]
-
Inhibitor Addition: The thienopyrimidine compounds are serially diluted and added to the wells of a 96-well plate.
-
Kinase Reaction Initiation: The purified kinase enzyme is added to the wells to start the reaction.[7] The plate is incubated to allow for the phosphorylation of the substrate.
-
Signal Detection: A detection reagent, such as Kinase-Glo®, is added to quantify the amount of ATP remaining or the amount of phosphorylated substrate.[7] The resulting luminescence or fluorescence is measured using a plate reader.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.
3. MTT Cell Viability Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the thienopyrimidine derivatives and incubated for a specific period (e.g., 48 or 72 hours).[1]
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[3]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Docking Validation
The following diagram illustrates the general workflow for validating molecular docking predictions with experimental data.
Caption: A typical workflow for the validation of molecular docking predictions.
VEGFR-2 Signaling Pathway
This diagram illustrates a simplified signaling pathway involving VEGFR-2, a common target for thienopyrimidine-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular Docking - An easy protocol [protocols.io]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Hazard Data
| Hazard Category | Information | Citation |
| Acute Toxicity | No specific data available. Handle with caution to avoid ingestion, inhalation, and skin contact. | |
| Skin Contact | May cause skin irritation. Avoid contact with skin. | |
| Eye Contact | May cause eye irritation. Avoid contact with eyes. | |
| Environmental | Discharge into the environment must be avoided. Do not let the chemical enter drains. |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, including unused reagent and contaminated materials (e.g., weighing paper, spill cleanup materials), in a designated and clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the same solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as liquid hazardous waste.
-
Liquid Waste: Solutions containing this compound and the solvent rinsate from decontamination procedures should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
2. Waste Container Labeling:
-
All waste containers must be accurately labeled with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").
-
Ensure the date of waste generation is clearly marked on the label.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
The storage area should be clearly marked as a "Hazardous Waste Storage Area."
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
